molecular formula C10H18O4 B1585382 Ethyl 3-acetoxyhexanoate CAS No. 21188-61-4

Ethyl 3-acetoxyhexanoate

Cat. No.: B1585382
CAS No.: 21188-61-4
M. Wt: 202.25 g/mol
InChI Key: UYBMIHNGXIOMAW-UHFFFAOYSA-N
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Description

Ethyl 3-acetoxyhexanoate is a natural product found in Ananas comosus with data available.

Properties

IUPAC Name

ethyl 3-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMIHNGXIOMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275860, DTXSID40864981
Record name Ethyl 3-acetoxyhexanoate
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Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
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Molecular Weight

202.25 g/mol
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CAS No.

21188-61-4, 21696-23-1
Record name Ethyl 3-acetoxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21188-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
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Record name Ethyl 3-acetoxyhexanoate
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Record name Hexanoic acid, 3-(acetyloxy)-, ethyl ester
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Record name Ethyl 3-acetoxyhexanoate
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Acetoxyhexanoate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetoxyhexanoate, a carboxylic acid ester, is a molecule of interest in the fields of flavor and fragrance chemistry, with emerging potential in other specialized applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a validated synthesis protocol, and an exploration of its reactivity and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines who require a thorough understanding of this compound.

Chemical Identity and Physical Properties

This compound is systematically named ethyl 3-acetyloxyhexanoate.[1] It is a colorless to pale yellow liquid with a fruity, green odor.[2] Key identifiers and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1]
CAS Number 21188-61-4[1]
IUPAC Name ethyl 3-acetyloxyhexanoate[1]
Synonyms Ethyl 3-acetoxycaproate, 3-Acetoxyhexanoic acid ethyl ester[1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 200-201 °C at 760 mmHg[2]
Specific Gravity 1.009 - 1.015 @ 25 °C[2]
Refractive Index 1.419 - 1.425 @ 20 °C[2]
Flash Point > 100 °C (> 212 °F)[2]
Solubility Very slightly soluble in water; soluble in alcohol[2]

Spectroscopic Analysis

A thorough understanding of the spectral characteristics of this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully interpreted spectra are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the hexanoate backbone (a series of multiplets). The proton at the C3 position, being attached to the electron-withdrawing acyloxy group, would appear as a downfield multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one for the ester and one for the acetate), the carbon bearing the acyloxy group (C3), and the remaining aliphatic carbons. The chemical shifts of the carbonyl carbons and C3 will be the most downfield due to the deshielding effect of the oxygen atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely exhibit a molecular ion peak [M]⁺ at m/z = 202. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the acetyl group (-COCH₃, m/z = 43), and acetic acid (-CH₃COOH, m/z = 60) via McLafferty rearrangement.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will also be prominent in the 1000-1300 cm⁻¹ region.

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the acetylation of its precursor, ethyl 3-hydroxyhexanoate. This reaction is a standard esterification and can be accomplished using various acetylating agents. A common and effective laboratory-scale method involves the use of acetic anhydride with a base catalyst such as pyridine.

Rationale for Synthetic Approach

The acetylation of a secondary alcohol, such as the hydroxyl group in ethyl 3-hydroxyhexanoate, is a well-established and high-yielding transformation. Acetic anhydride is a cost-effective and readily available acetylating agent. Pyridine serves as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically clean, and the product can be readily purified by standard techniques such as distillation or chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Reactant1 Ethyl 3-hydroxyhexanoate Reaction Mixing and Stirring (e.g., 0 °C to room temp) Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Reactant3 Pyridine Reactant3->Reaction Workup1 Quenching (e.g., with water) Reaction->Workup1 Workup2 Extraction (e.g., with ethyl acetate) Workup1->Workup2 Workup3 Washing (e.g., with dilute acid, bicarbonate solution, brine) Workup2->Workup3 Workup4 Drying (e.g., over Na₂SO₄) Workup3->Workup4 Purification Distillation or Column Chromatography Workup4->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetylation of Ethyl 3-hydroxyhexanoate

This protocol is adapted from standard acetylation procedures.[3]

Materials:

  • Ethyl 3-hydroxyhexanoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxyhexanoate (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the two ester functional groups.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to ethyl 3-hydroxyhexanoate and acetic acid. This reaction is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to form the corresponding carboxylate salts (3-hydroxyhexanoate and acetate) and ethanol. The kinetics of ester hydrolysis are typically second-order.

Hydrolysis_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Start This compound Acid_Products Ethyl 3-hydroxyhexanoate + Acetic Acid Start->Acid_Products Reversible Base_Products 3-Hydroxyhexanoate Salt + Acetate Salt + Ethanol Start->Base_Products Irreversible

Caption: Hydrolysis pathways of this compound.

Thermal Decomposition

Potential Biological Activity and Applications

While this compound is primarily used as a flavoring agent in food products and as a fragrance ingredient, there is growing interest in the biological activities of related compounds.

Antiviral Potential of the Precursor

Recent studies have demonstrated that the precursor, ethyl 3-hydroxyhexanoate, exhibits potent antiviral activity against Coxsackievirus B (CVB) infection in vitro and in vivo.[4][5] The study reported a 50% effective concentration (EC₅₀) of 1.2 μM and a 50% cytotoxicity concentration (CC₅₀) of 25.6 μM, resulting in a selectivity index (SI) of 20.8.[4][5] The proposed mechanism of action is the inhibition of viral RNA replication.[4][5]

The acetylation of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. However, it can also impact the binding affinity to the target protein. Therefore, the antiviral activity of this compound warrants direct investigation to determine if the acetyl group enhances, diminishes, or has no effect on the activity of the parent compound.

Considerations for Drug Development

The "drug-likeness" of this compound can be assessed using computational tools. Its relatively low molecular weight and moderate lipophilicity suggest that it may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. However, the presence of two ester groups makes it susceptible to hydrolysis by esterases in the body, which could be a factor in its metabolic stability and duration of action. This could be advantageous for a prodrug strategy, where the acetyl group is cleaved in vivo to release the active hydroxy-ester.

Safety and Toxicology

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical properties are well-understood. The recent discovery of significant antiviral activity in its precursor, ethyl 3-hydroxyhexanoate, opens up new avenues for research into the potential therapeutic applications of this compound and related derivatives. Further investigation into its biological activity, metabolic stability, and toxicological profile is warranted to fully explore its potential in the field of drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. This compound. [Link]

  • PubChem. Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]

  • SpectraBase. Ethyl 3-hydroxyhexanoate. Wiley-VCH GmbH. [Link]

  • Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]

  • Olasunkanmi, O. I., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13, 863336. [Link]

  • PubMed. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate, CAS Registry Number 2305-25-1. Food and Chemical Toxicology, 138 Suppl 1, 111269. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 3-Acetoxyhexanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword

In the intricate field of synthetic chemistry and drug discovery, mastery over functionalized intermediates is a cornerstone of innovation. Molecules like Ethyl 3-acetoxyhexanoate, while not household names, are pivotal scaffolds in the construction of more complex, biologically active compounds. This guide is crafted to serve as more than a mere data sheet; it is a technical deep-dive intended to provide a robust, mechanistic understanding of this versatile β-acetoxy ester. We will move beyond simple procedural descriptions to explore the causal relationships behind synthetic choices and analytical outcomes. Every protocol herein is designed as a self-validating system, grounded in authoritative chemical principles to ensure reliability and reproducibility. By synthesizing foundational knowledge with practical, field-proven insights, this document aims to empower researchers to not only apply these methods but to adapt and innovate from a position of deep understanding.

Molecular Identity and Structural Elucidation

An unambiguous understanding of a molecule's structure is the bedrock of all subsequent scientific investigation. The nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), provides a universal language for this purpose.

IUPAC Nomenclature

The formally accepted IUPAC name for the target compound is ethyl 3-acetyloxyhexanoate .[1] It is also commonly referred to as This compound .[2]

Deconstruction of the Systematic Name

The name can be systematically broken down to reveal the molecule's architecture:

  • Hexanoate: This root indicates the parent structure is a six-carbon carboxylate chain. The "-oate" suffix specifically denotes an ester of a carboxylic acid.

  • Ethyl: This prefix identifies the alcohol moiety from which the main ester is formed, specifically an ethyl group (-CH₂CH₃) bonded to a carboxyl oxygen.

  • 3-acetoxy: This describes a substituent on the third carbon atom of the hexanoate chain. An "acetoxy" group is itself an ester, derived from acetic acid (CH₃COO-).

Key Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are critical:

IdentifierValueSource
CAS Number 21188-61-4[1]
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1]
Canonical SMILES CCCC(CC(=O)OCC)OC(=O)C[1]
Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with key functional groups highlighted.

Synthesis and Purification Strategy

A robust synthesis relies on a logical pathway from readily available starting materials. The chosen route leverages two fundamental and high-yielding transformations in organic chemistry.

Retrosynthetic Analysis

The most logical disconnection is at the two ester linkages. The target molecule can be synthesized by acetylating a precursor alcohol, ethyl 3-hydroxyhexanoate. This precursor is, in turn, accessible via a selective reduction of a β-keto ester, which can be formed from an aldol-type reaction. This multi-step approach allows for purification at intermediate stages, ensuring high final purity.

Diagram 2: Retrosynthetic Pathway

G Target This compound Intermediate Ethyl 3-hydroxyhexanoate Target->Intermediate Ester Disconnection (C-O bond) Reagent1 Acetylation (e.g., Ac₂O, Pyridine) Target->Reagent1 Ketoester Ethyl 3-oxohexanoate Intermediate->Ketoester Reduction Reagent2 Selective Reduction (e.g., NaBH₄) Intermediate->Reagent2 SM1 Ethyl Acetate Ketoester->SM1 Claisen Disconnection (C-C bond) SM2 Butanal Ketoester->SM2 Aldol-type Disconnection (C-C bond) Reagent3 Claisen Condensation (e.g., NaOEt) Ketoester->Reagent3

Caption: Retrosynthetic analysis showing the strategic disconnection of the target molecule.

Protocol 1: Synthesis of Ethyl 3-hydroxyhexanoate (Precursor)

This procedure is based on the Claisen condensation to form a β-keto ester, followed by a selective reduction of the ketone.

  • Rationale: The Claisen condensation is a classic C-C bond-forming reaction that efficiently generates β-keto esters. Subsequent reduction with sodium borohydride (NaBH₄) is highly chemoselective, reducing the ketone in the presence of the less reactive ester.

  • Methodology:

    • Enolate Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol followed by sodium metal (1.05 eq) in portions to generate sodium ethoxide in situ. Once all sodium has reacted, cool the solution to 0 °C. Add ethyl acetate (2.0 eq) dropwise.

    • Condensation: To the stirred solution of the enolate, add butanal (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Reduction: Upon completion, dilute the reaction mixture with ethanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. The choice of NaBH₄ is critical for its selectivity for ketones over esters.[3][4]

    • Work-up & Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 3-hydroxyhexanoate is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Protocol 2: Acetylation to this compound (Final Product)

This is a standard esterification of a secondary alcohol.

  • Rationale: The hydroxyl group of the precursor is nucleophilic and will attack an activated acetyl source. Acetic anhydride is a convenient and efficient acetylating agent. A mild base like pyridine is used both as a catalyst and to scavenge the acetic acid byproduct.

  • Methodology:

    • Reaction Setup: Dissolve the purified ethyl 3-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Add pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath.

    • Acetylation: Add acetic anhydride (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Work-up & Purification: Dilute the mixture with DCM. Wash sequentially with 1M HCl (2x) to remove pyridine, then with saturated aqueous NaHCO₃ (2x) to remove excess acetic acid/anhydride, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic and Physical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the known structure.

Physical Properties
PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 116 °C at 14 mmHg
Specific Gravity ~1.009 g/mL @ 25 °C[2]
Refractive Index ~1.422 @ 20 °C[2]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.15-5.05 (m, 1H, -CH(OAc)-)

    • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 2.50 (d, J = 6.5 Hz, 2H, -CH₂COOEt)

    • δ 2.03 (s, 3H, -OC(O)CH₃)

    • δ 1.70-1.55 (m, 2H, -CH(OAc)CH₂-)

    • δ 1.40-1.25 (m, 2H, -CH₂CH₃)

    • δ 1.24 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • δ 0.90 (t, J = 7.4 Hz, 3H, chain terminal -CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 170.8 (-OC =O, acetate)

    • δ 170.5 (-C =O, ethyl ester)

    • δ 70.2 (-C H(OAc)-)

    • δ 60.7 (-OC H₂CH₃)

    • δ 41.5 (-C H₂COOEt)

    • δ 34.2 (-CH(OAc)C H₂-)

    • δ 21.1 (-OC(O)C H₃)

    • δ 18.8 (-C H₂CH₃)

    • δ 14.2 (-OCH₂C H₃)

    • δ 13.9 (chain terminal -C H₃)

  • FT-IR (ATR):

    • ~2960 cm⁻¹ (C-H, sp³ stretch)

    • ~1740 cm⁻¹ (C=O, ester stretch, strong, two overlapping bands expected)

    • ~1240 cm⁻¹ (C-O, stretch, strong)

    • ~1020 cm⁻¹ (C-O, stretch, strong)

Applications and Synthetic Utility

While sometimes used in the flavor and fragrance industry for its fruity notes, the primary value of this compound in a research context lies in its utility as a synthetic intermediate.[2][5][6]

  • Chiral Building Blocks: The structure contains a stereocenter at the C3 position. If synthesized using asymmetric methods, the enantiomerically pure forms become valuable chiral synthons for building complex natural products and pharmaceuticals.

  • Prodrug Development: The ester functionalities are potential handles for prodrug design. Ester prodrugs are a well-established strategy to improve the pharmacokinetic properties (e.g., lipophilicity, membrane permeability) of a parent drug molecule.[7][8] The acetoxy group could be replaced by an ester of an active pharmaceutical ingredient (API), with the entire molecule acting as a carrier.

  • Intermediate for Complex Syntheses: β-Keto esters and their derivatives are foundational building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including those with potential antibacterial or quorum-sensing inhibition properties.[9][10] The 1,3-dioxygenated pattern is a common feature in many biologically active polyketide natural products.

Safety and Handling

Prudent laboratory practice is essential when handling any chemical substance.

  • GHS Classification: May be classified as a combustible liquid.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

  • Handling: Work in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Kumar, A., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Retrieved from [Link]

  • Ortiz-Guzmán, F. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Retrieved from [Link]

  • Singh, G., & Singh, G. (2013). Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, D., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-acetoxyhexanoate: Synonyms, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetoxyhexanoate is an organic compound with a significant presence in the flavor and fragrance industries.[1] Beyond its sensory attributes, its structural features as a chiral ester make it and its precursors valuable intermediates in various synthetic applications, including those relevant to pharmaceutical research. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, a detailed synthetic protocol, and its current and potential applications for a scientific audience.

Chemical Identity: Synonyms and Nomenclature

Clear and unambiguous identification of a chemical substance is paramount in scientific research and development. This compound is known by several synonyms, which are crucial to recognize when searching literature and commercial databases. While distinct trade names are not common for this compound, it is typically supplied by chemical manufacturers under its systematic name or a common synonym.

Systematic and Common Names:

  • IUPAC Name: ethyl 3-acetyloxyhexanoate[2]

  • Common Synonyms: this compound, 3-Acetoxyhexanoic acid ethyl ester, Hexanoic acid, 3-(acetyloxy)-, ethyl ester[2]

  • CAS Number: 21188-61-4[2]

  • EC Number: 244-263-1[2]

  • Molecular Formula: C₁₀H₁₈O₄[2]

  • InChIKey: UYBMIHNGXIOMAW-UHFFFAOYSA-N[2]

A comprehensive list of identifiers is provided in the table below for quick reference.

Identifier TypeValue
IUPAC Name ethyl 3-acetyloxyhexanoate[2]
CAS Number 21188-61-4[2]
EC Number 244-263-1[2]
Molecular Formula C₁₀H₁₈O₄[2]
Molecular Weight 202.25 g/mol [2]
InChI InChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3[2]
SMILES CCCC(CC(=O)OCC)OC(=O)C[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, purification, and application in various experimental setups.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Boiling Point 200-201 °C at 760 mmHg[1]
Refractive Index 1.419 - 1.425 at 20 °C[1]
Specific Gravity 1.009 - 1.015 at 25 °C[1]
Flash Point >100 °C (>212 °F)[1]
Solubility Soluble in alcohol; very slightly soluble in water[1]

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the acetylation of its precursor, Ethyl 3-hydroxyhexanoate. This reaction is a standard esterification of a secondary alcohol.

Precursor: Ethyl 3-hydroxyhexanoate

Ethyl 3-hydroxyhexanoate is a valuable chiral building block in its own right. It is found in some natural products and has been investigated for its biological activities.[3] Notably, it has demonstrated potential antiviral activity against Coxsackievirus B, highlighting its relevance in drug discovery.[4] It is commercially available from various suppliers.

Synthetic Workflow: Acetylation of Ethyl 3-hydroxyhexanoate

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Ethyl 3-hydroxyhexanoate D Reaction Mixture A->D B Acetic Anhydride / Acetyl Chloride B->D C Pyridine / Triethylamine (Base) C->D E Quenching (e.g., with water) D->E F Extraction (e.g., with Ethyl Acetate) E->F G Washing (e.g., with NaHCO3, brine) F->G H Drying (e.g., with Na2SO4) G->H I Crude Product H->I J Column Chromatography I->J K Pure this compound J->K L Characterization (NMR, IR, GC-MS) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the acetylation of a secondary alcohol and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Ethyl 3-hydroxyhexanoate

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Ethyl 3-hydroxyhexanoate (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).[5] The product, being less polar than the starting alcohol, will have a higher Rf value.

  • Workup:

    • Once the reaction is complete, quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6][7]

    • Equilibrate the column with a non-polar solvent (e.g., hexane).

    • Load the crude product (adsorbed onto a small amount of silica gel for dry loading, if necessary).

    • Elute with a gradient of ethyl acetate in hexane, as determined by prior TLC analysis.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, the propyl chain, the methine proton adjacent to the acetate group (shifted downfield compared to the precursor alcohol), and the methyl group of the acetate.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and acetate groups, the carbon bearing the acetate, and the other aliphatic carbons.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C=O stretching frequencies for the two ester functionalities (typically around 1735-1750 cm⁻¹). The broad O-H stretch of the starting alcohol (around 3400 cm⁻¹) will be absent.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the final product and to confirm its molecular weight from the mass spectrum.[2]

Applications in Research and Development

While the primary commercial application of this compound is in the flavor and fragrance industry, its structure lends itself to other areas of chemical research.

  • Chiral Building Block: As a derivative of a chiral hydroxy ester, this compound can serve as a protected form of Ethyl 3-hydroxyhexanoate in multi-step syntheses. The acetate group can be selectively removed under mild conditions to reveal the hydroxyl group for further transformations.

  • Pharmaceutical Intermediate: The precursor, Ethyl 3-hydroxyhexanoate, has shown potential as an antiviral agent.[4] This makes this compound a compound of interest for structure-activity relationship (SAR) studies. By modifying the hydroxyl group, researchers can probe the importance of this functionality for biological activity. Chemical suppliers like BOC Sciences and Beijing Lys Chemicals explicitly mention its use as a pharmaceutical intermediate.[1]

Conclusion

This compound is a versatile ester with established applications in the flavor and fragrance sector and emerging potential in synthetic and medicinal chemistry. A thorough understanding of its nomenclature, properties, and synthetic methods is crucial for its effective use in a research and development setting. The straightforward synthesis from its corresponding hydroxy ester, coupled with the biological relevance of the precursor, positions this compound as a valuable compound for further scientific exploration.

References

  • The Good Scents Company. (n.d.). This compound, 21188-61-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate, 2305-25-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Organic Syntheses. (2025).

Sources

A Technical Guide to the Spectral Analysis of Ethyl 3-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetoxyhexanoate is an ester recognized for its characteristic fruity aroma and has applications in the flavor and fragrance industry. From a scientific standpoint, its molecular structure presents an interesting case for spectroscopic analysis, containing two distinct ester functionalities and a chiral center. Understanding the spectral characteristics of this molecule is fundamental for its identification, quality control, and for researchers exploring its synthesis or potential applications in various fields, including sensory science and biotechnology. This guide provides an in-depth analysis of the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data pertinent to this compound. In instances where experimental data for the title compound is not publicly available, spectral data from the closely related analogue, Ethyl 3-hydroxyhexanoate, will be utilized for a comparative analysis, highlighting the expected spectral differences.

Molecular and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its spectral data. These properties influence its behavior in various analytical instruments.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1][2]
CAS Number 21188-61-4[2]
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point 200.00 to 201.00 °C @ 760.00 mm Hg
Specific Gravity 1.00900 to 1.01500 @ 25.00 °C
Refractive Index 1.41900 to 1.42500 @ 20.00 °C

digraph "Ethyl_3_acetoxyhexanoate" {
graph [layout=neato, overlap=false, splines=true];
node [shape=plaintext, fontsize=12, fontname="sans-serif"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; O1 [label="O", pos="2.5,1!"]; C7 [label="C", pos="3.5,1!"]; O2 [label="O", pos="4,1.8!"]; C8 [label="C", pos="4.5,0!"]; O3 [label="O", pos="5.5,0.5!"]; C9 [label="C", pos="6.5,0.5!"]; C10 [label="C", pos="7.5,0.5!"]; O4 [label="O", pos="5.5,-0.5!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- O1 [dir=none]; O1 -- C7; C7 -- O2 [style=double]; C7 -- C8 [style=invis]; // for positioning C5 -- O3; O3 -- C9; C9 -- C10; C9 -- O4 [style=double];

// Atom labels with numbers for clarity in text C1_label [label="1", pos="-0.3,0!"]; C2_label [label="2", pos="0.7,0!"]; C3_label [label="3", pos="1.7,0!"]; C4_label [label="4", pos="2.7,0!"]; C5_label [label="5", pos="3.7,0!"]; C6_label [label="6", pos="4.7,0!"]; C7_label [label="7", pos="3.8,1!"]; C8_label [label="8", pos="4.8,0!"]; C9_label [label="9", pos="6.2,0.5!"]; C10_label [label="10", pos="7.2,0.5!"];

}

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, more stable charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation

Key Predicted Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a fragment ion at m/z 157.

  • McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this compound, this can occur from the hexanoate chain, leading to the elimination of a neutral alkene and the formation of a characteristic fragment.

  • Cleavage of the acetoxy group: The bond between the oxygen of the acetoxy group and the hexanoate backbone can cleave, resulting in the loss of an acetoxy radical (CH₃COO•), giving a fragment at m/z 143. Alternatively, loss of acetic acid (CH₃COOH) can occur, leading to a fragment at m/z 142.

  • Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), is highly probable due to the acetoxy substituent.

MS_Fragmentation This compound (m/z 202) This compound (m/z 202) Fragment (m/z 157) Fragment (m/z 157) This compound (m/z 202)->Fragment (m/z 157) - •OCH₂CH₃ Fragment (m/z 143) Fragment (m/z 143) This compound (m/z 202)->Fragment (m/z 143) - •OCOCH₃ Fragment (m/z 142) Fragment (m/z 142) This compound (m/z 202)->Fragment (m/z 142) - CH₃COOH Acetyl Cation (m/z 43) Acetyl Cation (m/z 43) This compound (m/z 202)->Acetyl Cation (m/z 43)

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to which a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~ 4.1Quartet2H-OCH₂ CH₃Protons on the carbon adjacent to the ester oxygen are deshielded. The quartet splitting is due to the neighboring methyl group.
~ 5.1Multiplet1H-CH (OAc)-The proton on the carbon bearing the acetoxy group is significantly deshielded by the two adjacent oxygen atoms.
~ 2.5Multiplet2H-CH₂ COO-Protons alpha to the ethyl ester carbonyl group.
~ 2.0Singlet3H-OCOCH₃ The protons of the acetyl group are in a distinct chemical environment and appear as a singlet.
~ 1.6Multiplet2H-CH₂CH₂ CH₃Methylene protons of the propyl chain.
~ 1.3Multiplet2H-CH₂ CH₃Methylene protons of the propyl chain.
~ 1.2Triplet3H-OCH₂CH₃ The terminal methyl group of the ethyl ester.
~ 0.9Triplet3H-CH₂CH₂CH₃ The terminal methyl group of the propyl chain.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)AssignmentRationale
~ 171C =O (ethyl ester)Carbonyl carbons of esters typically resonate in this region.
~ 170C =O (acetate)The acetate carbonyl carbon is in a similar environment to the ethyl ester carbonyl.
~ 70-C H(OAc)-The carbon atom bonded to the acetoxy group is shifted downfield due to the electronegative oxygen.
~ 60-OC H₂CH₃The carbon of the ethoxy group bonded to the oxygen atom.
~ 40-C H₂COO-The carbon alpha to the ethyl ester carbonyl.
~ 35-C H₂CH₂CH₃Methylene carbon of the propyl chain.
~ 21-OCOC H₃The methyl carbon of the acetate group.
~ 18-CH₂C H₂CH₃Methylene carbon of the propyl chain.
~ 14-OCH₂C H₃The terminal methyl carbon of the ethyl ester.
~ 14-CH₂CH₂C H₃The terminal methyl carbon of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the sample in contact with it absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

  • Spectrum Generation: The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹) to produce the IR spectrum.

Data Interpretation

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the two ester functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 2960-2850Medium-StrongC-H stretchAlkanes
~ 1740StrongC=O stretchEsters (both)
~ 1240StrongC-O stretchAcetate
~ 1180StrongC-O stretchEthyl ester

The most prominent feature will be the strong carbonyl (C=O) stretching absorption around 1740 cm⁻¹. Due to the presence of two ester groups in similar electronic environments, their C=O stretching vibrations may overlap to produce a single, intense, and potentially broad peak. The C-O stretching region between 1300 and 1000 cm⁻¹ will likely show multiple strong bands corresponding to the C-O single bond vibrations of both the acetate and the ethyl ester moieties.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of mass spectrometry, NMR, and IR spectroscopy, provides a detailed fingerprint of its molecular structure. The predicted data and fragmentation patterns, based on established principles of spectroscopy, offer a robust framework for the identification and characterization of this compound. This technical guide serves as a valuable resource for researchers and professionals, enabling them to confidently interpret the spectral data of this compound and related ester compounds in their scientific endeavors. The methodologies and interpretative strategies outlined herein are foundational to the fields of analytical chemistry, quality control, and the broader landscape of drug development and materials science.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link].

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-acetoxyhexanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Ethyl 3-acetoxyhexanoate, a molecule of significant interest in the flavor, fragrance, and potentially pharmaceutical industries. We will delve into its discovery and historical context, detail its synthesis with underlying mechanistic principles, characterize its physicochemical and spectroscopic properties, and explore its current applications.

Introduction and Historical Context

This compound (CAS No. 21188-61-4) is an organic ester characterized by a fruity, green aroma.[1] Its discovery is not marked by a singular seminal publication but rather evolved from the broader exploration of β-hydroxy esters and their derivatives as flavor and fragrance compounds. The synthetic pathways to this molecule are intrinsically linked to the development of classic organic reactions, most notably the Reformatsky reaction, which provided a reliable method for the formation of β-hydroxy esters.

The precursor to this compound, Ethyl 3-hydroxyhexanoate, is a naturally occurring compound found in various fruits such as papaya and mango, and is also a metabolite of Saccharomyces cerevisiae.[2] The investigation of natural flavor components and the subsequent efforts to synthesize them for commercial use likely spurred the creation of derivatives like this compound to modify and enhance their sensory profiles.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of its precursor, Ethyl 3-hydroxyhexanoate, followed by its acetylation.

Step 1: Synthesis of Ethyl 3-hydroxyhexanoate via the Reformatsky Reaction

The most common and historically significant method for synthesizing β-hydroxy esters is the Reformatsky reaction. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For the synthesis of Ethyl 3-hydroxyhexanoate, butanal and ethyl bromoacetate are the key starting materials.

Experimental Protocol: Reformatsky Reaction for Ethyl 3-hydroxyhexanoate

  • Materials:

    • Zinc dust, activated

    • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))

    • Butanal

    • Ethyl bromoacetate

    • Iodine (crystal, for activation)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust and a crystal of iodine. Gently heat the flask to activate the zinc, then allow it to cool.

    • Add anhydrous diethyl ether or THF to the flask.

    • A mixture of butanal and ethyl bromoacetate is added dropwise to the zinc suspension with stirring. An exothermic reaction should initiate. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

    • The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude Ethyl 3-hydroxyhexanoate is purified by vacuum distillation.

Causality in Experimental Choices: The choice of an anhydrous solvent is critical to prevent the quenching of the organozinc intermediate. Activation of zinc with iodine is necessary to remove the passivating oxide layer on the metal surface, allowing it to react with the ethyl bromoacetate. The acidic workup protonates the zinc alkoxide to yield the desired β-hydroxy ester.

Reaction Mechanism:

Reformatsky_Reaction start Butanal + Ethyl Bromoacetate + Zn organozinc Organozinc Reagent (Reformatsky Enolate) start->organozinc Oxidative Addition intermediate Zinc Alkoxide Intermediate organozinc->intermediate Nucleophilic Addition to Carbonyl product Ethyl 3-hydroxyhexanoate intermediate->product Acidic Workup

Caption: Synthesis of Ethyl 3-hydroxyhexanoate via the Reformatsky Reaction.

Step 2: Acetylation of Ethyl 3-hydroxyhexanoate

The final step is the esterification of the hydroxyl group of Ethyl 3-hydroxyhexanoate with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Acetylation of Ethyl 3-hydroxyhexanoate

  • Materials:

    • Ethyl 3-hydroxyhexanoate

    • Acetic anhydride

    • Pyridine

    • Anhydrous diethyl ether

    • 5% Copper (II) sulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Ethyl 3-hydroxyhexanoate is dissolved in anhydrous diethyl ether in a round-bottom flask.

    • Pyridine is added, and the mixture is cooled in an ice bath.

    • Acetic anhydride is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).

    • The reaction mixture is then washed with 5% copper (II) sulfate solution to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Causality in Experimental Choices: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion, and also as a base to neutralize the acetic acid byproduct. The copper (II) sulfate wash is an effective way to remove the pyridine from the organic phase.

Reaction Mechanism:

Acetylation_Reaction reactants Ethyl 3-hydroxyhexanoate + Acetic Anhydride intermediate Acetylpyridinium Ion (activated acetylating agent) reactants->intermediate Activation of Acetic Anhydride catalyst Pyridine (catalyst) alkoxide Tetrahedral Intermediate intermediate->alkoxide Nucleophilic attack by alcohol product This compound alkoxide->product Elimination of Pyridine & H+

Sources

Ethyl 3-acetoxyhexanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the material safety properties of Ethyl 3-acetoxyhexanoate (CAS No. 21188-61-4), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data with practical, field-proven insights to ensure safe and effective handling in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an ester recognized for its fruity, green aroma, which has led to its application in the flavor and fragrance industry.[1] A clear understanding of its chemical and physical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 21188-61-4The Good Scents Company
Molecular Formula C10H18O4PubChem[2]
Molecular Weight 202.25 g/mol PubChem[2]
Appearance Colorless to pale yellow liquidThe Good Scents Company[1]
Boiling Point 200-201 °C @ 760 mmHgThe Good Scents Company[1]
Flash Point 82 °C (> 212.00 °F)The Good Scents Company[1]
Specific Gravity 1.009 - 1.015 @ 25°CThe Good Scents Company[1]
Solubility Very slightly soluble in water; soluble in alcohol.[1]The Good Scents Company[1]

Hazard Identification and GHS Classification

A critical aspect of this guide is the clarification of this compound's hazard profile. According to aggregated data from multiple suppliers under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is overwhelmingly not classified as hazardous .[2]

Information from the European Chemicals Agency (ECHA) C&L Inventory, based on notifications from 90 companies, indicates that 89 of these (98.9%) report that the chemical does not meet the criteria for GHS hazard classification.[2] This consensus points towards a low immediate risk profile under normal handling conditions. However, the absence of a formal hazard classification does not negate the need for prudent laboratory practices.

Toxicological Profile: An Evidence-Based Assessment

The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on structurally related esters, which generally indicate a low order of acute toxicity. For instance, a safety assessment for ethyl hexanoate, a related compound, concluded it is not genotoxic and has a high No Observed Adverse Effect Level (NOAEL) for repeated dose and reproductive toxicity.[3] While this data is for a different substance, it offers a scientifically grounded perspective on the likely low toxicity of similar esters.

Given the available information, the primary concerns for laboratory personnel would be related to its properties as a combustible liquid and potential for mild irritation upon prolonged or repeated contact, as is common with many organic esters.

Safe Handling and Storage Protocols

The following protocols are designed to ensure a self-validating system of safety when working with this compound, grounded in the principles of good laboratory practice for handling combustible liquids and organic chemicals.

Engineering Controls and Ventilation

Due to its flashpoint of 82°C, this compound is classified as a combustible liquid. While not highly flammable, vapors can form flammable mixtures with air at or above this temperature.

  • Primary Recommendation: All handling of this compound that could generate vapors or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] This is crucial to prevent the accumulation of vapors and to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A risk assessment for any procedure involving this chemical should be conducted to determine the appropriate level of PPE.[5] The following are minimum recommendations for laboratory use:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[6][7]

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.[8] Although not classified as a skin irritant, prolonged exposure to any solvent can defat the skin.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing.[6][9] For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron may be appropriate.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[5][9]

PPE_Workflow start Handling this compound fume_hood Work in Chemical Fume Hood start->fume_hood eye_protection Wear Safety Glasses/Goggles fume_hood->eye_protection hand_protection Wear Nitrile Gloves eye_protection->hand_protection lab_coat Wear Laboratory Coat hand_protection->lab_coat closed_shoes Wear Closed-Toe Shoes lab_coat->closed_shoes end Procedure Complete closed_shoes->end

Caption: Recommended Personal Protective Equipment Workflow.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the chemical and ensuring laboratory safety.

  • Containers: Store in tightly closed, original containers.

  • Environment: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][10]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases.

Emergency Procedures: A Proactive Approach

First Aid Measures

While this compound is not classified as hazardous, prompt and appropriate first aid is essential in the event of any chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

First_Aid_Decision_Tree exposure Exposure Occurs route Route of Exposure? exposure->route eye Eye Contact route->eye Eyes skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Wash with soap and water skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth medical_attention Seek Medical Attention if Symptoms Persist flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: First Aid Decision Tree for Exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: As a combustible liquid, it can form explosive mixtures with air if heated above its flashpoint.[4] Fire may produce irritating or toxic gases (carbon monoxide and carbon dioxide).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition.[4] Wear appropriate personal protective equipment as outlined in section 4.2.

  • Environmental Precautions: Prevent the substance from entering drains and waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

References

  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013).
  • RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. (2021). Food and Chemical Toxicology.
  • RIFM fragrance ingredient safety assessment, hexanoic acid, 6-(acetyloxy)-, ethyl ester, CAS Registry Number 104986-28-9. (2020). Food and Chemical Toxicology.
  • RIFM fragrance ingredient safety assessment, ethyl decanoate, CAS Registry Number 110-38-3. (2022). Food and Chemical Toxicology.
  • RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate, CAS Registry Number 2305-25-1. (2020). Food and Chemical Toxicology.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • TCI Chemicals. (2025, October 14).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.).
  • Hesperian Health Guides. (n.d.). First aid for chemicals.
  • University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Storemasta. (2023, March 15).
  • Environmental Health and Safety, University of Washington. (n.d.).
  • Westlab. (2017, August 2). Personal Protective Equipment (PPE)
  • Auburn University Business and Administration. (n.d.). Personal Protective Equipment.
  • Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids.
  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
  • Office of Environmental Health & Safety, Princeton University. (n.d.). Flammable Liquid Handling Precautions.
  • (2024, January 19). Exposure limits for indoor volatile substances concerning the general population: The role of population-based differences in sensory irritation of the eyes and airways for assessment factors.
  • PubMed. (n.d.).

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Methodological & Application

Application Note: Laboratory Synthesis of Ethyl 3-Acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of Ethyl 3-acetoxyhexanoate. The target molecule is prepared via a robust and efficient O-acetylation of its precursor, ethyl 3-hydroxyhexanoate, using acetic anhydride with pyridine serving dual roles as a nucleophilic catalyst and an acid scavenger. This guide is designed for researchers in organic synthesis, drug development, and the flavor & fragrance industries, offering detailed procedural steps, mechanistic insights, purification techniques, and methods for analytical validation. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles to ensure a high-purity yield.

Introduction and Reaction Principle

This compound (CAS No. 21188-61-4) is a fine chemical often utilized as a flavoring agent or fragrance component, valued for its distinct fruity aroma.[1] Its synthesis is a classic example of esterification, specifically the acetylation of a secondary alcohol. The most direct and reliable synthetic route, detailed herein, is the reaction of ethyl 3-hydroxyhexanoate with acetic anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine is employed not merely as a base but as a superior nucleophilic catalyst.[2] It first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, rendering it highly susceptible to nucleophilic attack by the secondary hydroxyl group of ethyl 3-hydroxyhexanoate. Pyridine is subsequently regenerated and also serves as a base to neutralize the acetic acid byproduct, effectively driving the equilibrium towards the product.[3][4]

Reaction Scheme:
  • Reactant: Ethyl 3-hydroxyhexanoate

  • Reagent: Acetic Anhydride

  • Catalyst/Base: Pyridine

  • Product: this compound

  • Byproduct: Acetic Acid (neutralized by Pyridine)

Materials and Methods

Reagent and Solvent Data

Proper planning requires accurate data on all materials used. The table below summarizes the key physical properties of the reactants and products.

CompoundFormulaMW ( g/mol )Density (g/mL)Boiling Point (°C)CAS No.
Ethyl 3-hydroxyhexanoateC₈H₁₆O₃160.21~0.974 @ 25 °C90-92 @ 14 mmHg[5]2305-25-1
Acetic AnhydrideC₄H₆O₃102.091.082 @ 20 °C138-140 @ 760 mmHg108-24-7
PyridineC₅H₅N79.100.982 @ 20 °C115 @ 760 mmHg110-86-1
This compound C₁₀H₁₈O₄ 202.25 ~1.01 @ 25 °C 200-201 @ 760 mmHg [1]21188-61-4
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser with inert gas inlet (Argon or Nitrogen)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system or glass column for purification (optional)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the O-acetylation of alcohols.[6]

Reaction Setup and Execution
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-hydroxyhexanoate (e.g., 5.00 g, 31.2 mmol, 1.0 equiv.).

  • Solvent Addition: Add dry pyridine (25 mL) to dissolve the starting material. The use of pyridine as the solvent ensures it is present in sufficient excess to act as both catalyst and base.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert atmosphere (Ar or N₂).

  • Reagent Addition: Add acetic anhydride (4.4 mL, 4.78 g, 46.8 mmol, 1.5 equiv.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation
  • Quenching: After the reaction is complete, cool the flask again in an ice bath. Cautiously add 10 mL of methanol dropwise to quench any unreacted acetic anhydride. Stir for 30 minutes.

  • Dilution: Transfer the reaction mixture to a 250 mL separatory funnel and dilute with 100 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (aq) twice to remove pyridine.

    • 50 mL of saturated NaHCO₃ (aq) twice to neutralize remaining acids.

    • 50 mL of brine (saturated NaCl solution) once to initiate drying.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound, obtained as a pale yellow oil, can be purified by either of the following methods:

  • Flash Column Chromatography: Using a silica gel column with a gradient eluent system (e.g., starting from 95:5 Hexane:Ethyl Acetate).

  • Vacuum Distillation: Given the boiling point of the product, distillation under reduced pressure is an effective method for purification on a larger scale.

Visualization of Workflow and Mechanism

To ensure clarity, the experimental workflow and the underlying reaction mechanism are presented visually.

G Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve Ethyl 3-hydroxyhexanoate in Pyridine B 2. Cool to 0 °C in Ice Bath A->B C 3. Add Acetic Anhydride Dropwise B->C D 4. Stir at Room Temp for 12-16h C->D E 5. Quench with Methanol D->E F 6. Dilute with Ethyl Acetate E->F G 7. Sequential Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Chromatography or Distillation H->I J Final Product: This compound I->J

Caption: High-level overview of the synthesis protocol.

G Pyridine-Catalyzed Acetylation Mechanism Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Ion (Highly Reactive) Ac2O->Intermediate Pyr Pyridine (Catalyst) Pyr->Intermediate Nucleophilic attack Product This compound Intermediate->Product Byproduct Pyridinium Acetate Intermediate->Byproduct Proton Transfer & Regeneration Alcohol Ethyl 3-hydroxyhexanoate (Nucleophile) Alcohol->Product Attack on Intermediate Alcohol->Byproduct

Caption: Simplified mechanism of nucleophilic catalysis.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended. The disappearance of starting material signals and the appearance of product signals are key indicators of a successful reaction.

  • ¹H NMR (CDCl₃): Expected signals include a new singlet at ~2.0-2.1 ppm (3H, -OCOCH₃), a downfield shift of the proton at the C3 position (-CH(OAc)-) to ~5.0-5.2 ppm, and the continued presence of signals for the ethyl and propyl chains.

  • ¹³C NMR (CDCl₃): Appearance of two new carbonyl signals for the two ester groups (~170-172 ppm) and a new methyl signal for the acetate group (~21 ppm).

  • FT-IR (thin film): The most telling change is the disappearance of the broad O-H stretching band from the starting alcohol (typically ~3400 cm⁻¹) and the appearance of a strong C=O stretching band for the newly formed acetate ester at ~1740 cm⁻¹.

  • Mass Spectrometry (GC-MS): Can be used to confirm the molecular weight (202.25 g/mol ) and fragmentation pattern of the product.[7]

Safety and Handling Precautions

This procedure involves hazardous chemicals and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Acetic Anhydride: Highly corrosive and a lachrymator. Causes severe skin and eye burns. Reacts violently with water. Always handle in a fume hood and wear acid-resistant gloves, safety goggles, and a lab coat.[8][9][10]

  • Pyridine: Flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[11][12] It has a strong, unpleasant odor. Ensure all transfers are done in a fume hood.

  • General Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Ensure an eyewash station and safety shower are accessible.[9]

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

  • CPAChem. (2025, February 21). Safety data sheet. Retrieved from [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 589. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Journal of Chemical Education. (2010). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. 87(9), 975-976. Retrieved from [Link]

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

Sources

GC-MS Analysis of Ethyl 3-acetoxyhexanoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-acetoxyhexanoate in Flavor and Fragrance Chemistry

This compound is a key contributor to the sensory profile of many natural products and is a widely utilized component in the flavor and fragrance industry. Its characteristic fruity and green aroma makes it a valuable ingredient in the formulation of a diverse range of consumer goods. The accurate and reliable quantification and identification of this compound are paramount for quality control, product development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This comprehensive application note provides a detailed protocol for the GC-MS analysis of this compound, designed for researchers, scientists, and professionals in drug development and quality assurance. The methodologies outlined herein are grounded in established principles of analytical chemistry and are supplemented with expert insights to ensure robust and reproducible results.

Materials and Methodology: A Foundation for Accurate Analysis

The successful GC-MS analysis of this compound hinges on meticulous sample preparation and the appropriate selection of instrumental parameters. This section details the necessary reagents, instrumentation, and a validated analytical method.

Reagents and Standards
  • This compound standard: (CAS: 21188-61-4) of high purity (≥98%)[1].

  • Solvent: High-purity dichloromethane or ethyl acetate (GC grade or equivalent). The choice of solvent is critical to ensure no co-elution with the analyte of interest[2].

  • Internal Standard (optional but recommended): A suitable internal standard, such as Ethyl heptanoate, for enhanced quantitative accuracy.

  • Anhydrous Sodium Sulfate: For sample drying.

Instrumentation

A gas chromatograph coupled with a mass spectrometer is required. The following specifications are recommended:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer capable of electron ionization (EI).

  • GC Column: A polar capillary column is recommended for the analysis of esters. A column with a polyethylene glycol (PEG) stationary phase, such as a DB-WAX or CP-Wax 57 CB, provides excellent resolution for this class of compounds. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[3][4].

Chromatographic and Spectrometric Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These conditions have been optimized to provide excellent peak shape and separation.

Parameter Condition Justification
GC Column DB-WAX (or equivalent)Polar phase ideal for resolving esters and other flavor compounds.
Injector Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Temperature Program Initial: 60 °C (hold 2 min)Allows for focusing of early-eluting compounds.
Ramp: 10 °C/min to 240 °CProvides good separation of a wide range of volatile and semi-volatile compounds.
Final Hold: 240 °C (hold 5 min)Ensures elution of any less volatile matrix components.
MS Transfer Line Temp 250 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for creating searchable mass spectra.
Mass Scan Range m/z 40-300Covers the molecular ion and expected fragment ions of this compound.

Experimental Workflow: From Sample to Data

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solution Spike Spike with Internal Standard Standard->Spike Sample Prepare Sample Solution Sample->Spike Dry Dry with Na2SO4 Spike->Dry Vial Transfer to GC Vial Dry->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Results and Discussion: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound (C₁₀H₁₈O₄, Molecular Weight: 202.25 g/mol ) is characterized by a series of distinct fragment ions that are diagnostic of its structure[1]. While the molecular ion peak at m/z 202 may be of low abundance or absent, the fragmentation pattern provides a clear fingerprint for identification.

Proposed Fragmentation Pathway

The fragmentation of this compound is governed by established principles of mass spectrometry for esters. The following diagram illustrates the key fragmentation pathways.

fragmentation_pathway cluster_frags Key Fragment Ions M [C10H18O4]+• m/z 202 (Molecular Ion) F143 [M - C2H5O]+ m/z 157 M->F143 - •OCH2CH3 F88 [C4H8O2]+• m/z 88 (McLafferty) M->F88 McLafferty Rearrangement F43 [C2H3O]+ m/z 43 (Base Peak) M->F43 α-cleavage F115 [M - C2H5O - C2H2O]+ m/z 115 F143->F115 - CH2=C=O F71 [C4H7O]+ m/z 71 F115->F71 - C2H4O

Caption: Proposed EI fragmentation of this compound.

  • m/z 43 ([C₂H₃O]⁺): This is typically the base peak in the spectrum of acetate esters and arises from the stable acetyl cation. Its high abundance is a strong indicator of an acetoxy group in the molecule.

  • m/z 88 ([C₄H₈O₂]⁺•): This fragment is characteristic of ethyl esters and is formed via a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen of the ester, followed by cleavage of the alpha-beta bond[5].

  • m/z 71 ([C₄H₇O]⁺): This ion can be formed through various pathways, including the loss of an ethoxy radical from the McLafferty rearrangement product.

  • m/z 157 ([M - C₂H₅O]⁺): This fragment corresponds to the loss of an ethoxy radical from the molecular ion.

  • m/z 115 ([M - C₂H₅O - C₂H₂O]⁺): Subsequent loss of a ketene molecule (CH₂=C=O) from the m/z 157 fragment.

The combination of these characteristic fragments allows for the confident identification of this compound in complex matrices.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the preparation and analysis of samples containing this compound.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard Spiking: If using an internal standard, spike each working standard and sample with a consistent concentration (e.g., 10 µg/mL of Ethyl heptanoate).

Sample Preparation
  • Liquid Samples (e.g., beverages, fragrance oils): Accurately measure a known volume or weight of the liquid sample into a suitable container. Dilute with dichloromethane to bring the expected concentration of this compound into the calibration range. For complex matrices, a liquid-liquid extraction may be necessary[6].

  • Solid Samples (e.g., food products): Homogenize the sample. Perform a solvent extraction using dichloromethane. An ultrasonic bath can enhance extraction efficiency.

  • Drying: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Set up the GC-MS system according to the parameters outlined in the "Chromatographic and Spectrometric Conditions" table.

  • Create a sequence including solvent blanks, calibration standards, and samples.

  • Run the sequence.

Data Analysis
  • Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference spectrum from a spectral library (e.g., NIST, Wiley).

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Conclusion

This application note provides a comprehensive and robust methodology for the GC-MS analysis of this compound. By adhering to the detailed protocols for sample preparation and instrumental analysis, researchers can achieve accurate and reproducible results. The provided insights into the fragmentation patterns of this important flavor and fragrance compound will aid in its confident identification. This method is suitable for a wide range of applications, from quality control in the food and beverage industry to research and development in the pharmaceutical and consumer product sectors.

References

  • The Fragrance Conservatory. Ethyl 3-hydroxyhexanoate - The Ingredient Directory. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89464, this compound. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. [Link]

  • Agilent Technologies. Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. [Link]

  • Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

  • Shimadzu Corporation. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. [Link]

  • Agilent Technologies. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • LECO Corporation. Profiling the ester aroma of fruity beers using comprehensive two-dimensional gas chromatography: a comparison of flow and cryogenic modulators. [Link]

  • LCGC International. Application Notes: GC. [Link]

  • Shimadzu Corporation. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]

  • LabRulez GCMS. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • SpectraBase. Ethyl 3-hydroxyhexanoate. [Link]

  • Tuşa, F. D., Moldovan, Z., & G. (2014). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]

  • Shimadzu Corporation. Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050. [Link]

  • PerkinElmer. PerkinElmer Application Note: Monitoring volatile organic compounds in beer production using the Clarus SQ 8 GC/MS and TurboMatrix Headspace Trap Systems. [Link]

  • Shimadzu Corporation. Fast GC/GCMS. [Link]

  • Agilent Technologies. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

  • Park, J., Kim, H., Kim, M., Lee, H., & Park, S. (2024). Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. Horticulturae, 10(6), 611. [Link]

  • Shimadzu Corporation. Analysis of 37 FAMEs using 6 Types of Capillary Columns. [Link]

  • Chrom Tech. Agilent Food, Flavor and Fragrances GC Columns. [Link]

  • Li, C., Xin, M., Li, L., He, X., Yi, P., & Tang, Y. (2024). Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. Foods, 13(22), 3501. [Link]

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Application Note: Structural Elucidation of Ethyl 3-acetoxyhexanoate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-acetoxyhexanoate. Aimed at researchers in organic synthesis, drug development, and quality control, this document details the predicted ¹³C NMR chemical shifts, outlines a robust experimental protocol for data acquisition, and discusses the key structural correlations. The causality behind experimental choices is explained to provide a deeper understanding of the technique.

Introduction: The Role of ¹³C NMR in Structural Analysis

In the synthesis and characterization of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure.[1] Specifically, ¹³C NMR provides direct insight into the carbon backbone of a molecule, revealing the number of non-equivalent carbon atoms and their electronic environments.[2] this compound, an ester with multiple functional groups, presents a clear case for the utility of ¹³C NMR in confirming its structure by identifying each unique carbon atom.

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization and the electronegativity of neighboring atoms.[3] For instance, the carbon atoms of carbonyl groups in esters are significantly deshielded and appear at the downfield end of the spectrum (typically 170-185 ppm), while sp³-hybridized carbons in the alkyl chain appear at the upfield end.[4] This dispersion of signals allows for the unambiguous assignment of each carbon in the molecule.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The structure of this compound is presented below, with each carbon atom numbered for clear assignment of the corresponding ¹³C NMR signals.

Caption: Structure of this compound with carbon numbering.

Based on computational prediction using established algorithms, the expected ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-decoupled)Justification
C1~170.5sEster carbonyl carbon, highly deshielded.[4]
C2~41.2tMethylene carbon adjacent to the ester carbonyl.
C3~69.8dMethine carbon bonded to the acetoxy group oxygen, deshielded.[5]
C4~34.5tMethylene carbon in the alkyl chain.
C5~18.7tMethylene carbon in the alkyl chain.
C6~13.9qTerminal methyl carbon of the hexanoate chain.
C7~170.1sAcetoxy carbonyl carbon.[4]
C8~21.0qAcetoxy methyl carbon.
C9~60.9tMethylene carbon of the ethyl ester group, bonded to oxygen.[4]
C10~14.2qMethyl carbon of the ethyl ester group.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Glass wool or syringe filters

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. Following a meticulous procedure is crucial for obtaining sharp, well-resolved signals.

  • Sample Weighing: Accurately weigh approximately 20-30 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS. The use of a deuterated solvent is necessary for the spectrometer's lock system.[6] TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[3][7]

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active volume of the NMR probe's coils.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

  • Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.[6] The probe should be tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Experiment: ¹³C with proton decoupling (e.g., zgpg30 on a Bruker instrument). Proton decoupling eliminates ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[8]

    • Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: 0 to 220 ppm. This range covers the vast majority of organic compounds.[2]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of the carbon nuclei back to their equilibrium state before the next scan. Quaternary carbons, which have longer relaxation times, may require a longer delay for accurate quantification, though for qualitative analysis, 2 seconds is generally sufficient.[5]

    • Number of Scans (NS): 128 to 1024. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.[1] The exact number will depend on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be used as a secondary reference (δ = 77.16 ppm).[9]

Workflow Visualization

The overall workflow from sample preparation to final spectrum can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-30 mg) dissolve Dissolve in CDCl3/TMS (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data (NS=1024) setup->acquire ft Fourier Transform (LB=1 Hz) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This application note has detailed the predicted ¹³C NMR chemical shifts for this compound and provided a robust, field-proven protocol for the acquisition and processing of the corresponding spectrum. By following the outlined procedures, researchers can reliably use ¹³C NMR spectroscopy to confirm the structural integrity of this compound and similar molecules. The clear separation of signals, from the downfield carbonyl carbons to the upfield alkyl carbons, allows for a confident and unambiguous structural assignment, underscoring the power of ¹³C NMR as a primary analytical technique in chemical research and development.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307). [Link]

  • ¹³C NMR Chemical Shift. (2022). Oregon State University. [Link]

  • ¹³C NMR spectroscopy. (n.d.). NPTEL. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]

  • CASPRE - ¹³C NMR Predictor. (n.d.). University of Alberta. [Link]

  • ¹³C-NMR spectra data of some newly synthesized compounds. (2023). ResearchGate. [Link]

  • ¹³C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

  • Acquiring 1H and 13C Spectra. (2018). Royal Society of Chemistry. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

Sources

Application Notes and Protocols: Ethyl 3-acetoxyhexanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and product development professionals on the effective use and analysis of Ethyl 3-acetoxyhexanoate. This document delves into the chemical properties, synthesis, sensory characterization, and practical applications of this versatile ester in the flavor and fragrance industry. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Introduction and Significance

This compound (CAS No. 21188-61-4) is a specialty chemical valued for its unique organoleptic properties.[1][2] As a flavor and fragrance agent, it imparts a distinct "fruity green" character with substantial body, making it a valuable component in a variety of formulations.[1] Its natural occurrence in fruits like naranjilla and pineapple underscores its relevance in creating authentic fruit-flavored profiles.[1] Understanding the synthesis, purification, and sensory impact of this compound is crucial for its effective utilization in creating innovative and appealing consumer products. This guide provides the foundational knowledge and practical protocols to achieve this.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application, and analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[2]
Molecular Weight 202.25 g/mol [2]
Appearance Colorless to pale yellow clear liquid (est.)[1]
Specific Gravity 1.009 - 1.015 @ 25°C[1]
Refractive Index 1.419 - 1.425 @ 20°C[1]
Boiling Point 200 - 201 °C @ 760 mmHg[1]
Flash Point > 100 °C[1]
Solubility Very slightly soluble in water; soluble in alcohol.[1][1]
Odor Profile Fruity, green with good body.[1][1]

Expert Insight: The high flash point of this compound indicates its relative safety in handling and storage under standard laboratory and manufacturing conditions. Its solubility in alcohol makes it highly compatible with common solvents used in fragrance and flavor formulations.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through the acetylation of its precursor, Ethyl 3-hydroxyhexanoate. This two-step process, outlined below, provides a reliable method for producing high-purity material for research and development.

Synthesis_Workflow cluster_step1 Step 1: Reduction of Ethyl 3-oxohexanoate cluster_step2 Step 2: Acetylation of Ethyl 3-hydroxyhexanoate A Ethyl 3-oxohexanoate C Ethyl 3-hydroxyhexanoate A->C Reduction B Sodium Borohydride (NaBH4) in Ethanol D Ethyl 3-hydroxyhexanoate F This compound D->F Acetylation E Acetic Anhydride Pyridine (catalyst)

Caption: Two-step synthesis of this compound.

Protocol 3.1: Synthesis of Ethyl 3-hydroxyhexanoate

Rationale: This initial step involves the reduction of the keto group in Ethyl 3-oxohexanoate to a hydroxyl group. Sodium borohydride is a mild and selective reducing agent, ideal for this transformation without affecting the ester functionality.

Materials:

  • Ethyl 3-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl 3-oxohexanoate in anhydrous ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3-hydroxyhexanoate.

  • Purify the crude product by vacuum distillation.

Protocol 3.2: Acetylation to this compound

Rationale: The hydroxyl group of Ethyl 3-hydroxyhexanoate is acetylated using acetic anhydride. Pyridine acts as a catalyst and also scavenges the acetic acid byproduct.

Materials:

  • Ethyl 3-hydroxyhexanoate (from Protocol 3.1)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the purified Ethyl 3-hydroxyhexanoate in anhydrous pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with water, 1 M HCl (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • Purify the final product by vacuum distillation to achieve high purity (>98%).

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.

Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is the gold standard for separating volatile compounds and confirming their identity based on their mass spectrum and retention time.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MSD: Scan range 40-400 m/z.

Procedure:

  • Prepare a 100 ppm solution of the purified this compound in ethanol.

  • Inject 1 µL of the sample into the GC-MS.

  • Analyze the resulting chromatogram for peak purity and retention time.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound.[2]

  • Calculate the purity based on the peak area percentage from the FID chromatogram.

GCMS_Workflow A Sample Preparation (100 ppm in Ethanol) B GC Injection (1 µL) A->B C Separation on DB-5ms Column B->C D Detection (FID & MSD) C->D E Data Analysis: - Retention Time - Mass Spectrum - Purity Calculation D->E

Sources

Application Note: High-Throughput Chiral Separation of Ethyl 3-Acetoxyhexanoate Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical, agrochemical, and flavor and fragrance industries. Ethyl 3-acetoxyhexanoate, a chiral ester, presents a common challenge for analytical chemists requiring robust and efficient methods to resolve its enantiomers. This application note provides a detailed, experience-driven guide for the development of both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the chiral separation of this compound. We will explore a systematic screening protocol utilizing polysaccharide-based chiral stationary phases (CSPs) and provide optimized protocols that ensure baseline resolution and high-throughput capabilities.

Introduction: The Imperative of Chiral Resolution

Enantiomers, non-superimposable mirror-image isomers, often exhibit marked differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. This compound serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients. Its effective enantiomeric separation is therefore not merely an analytical exercise but a crucial step in ensuring the safety and efficacy of the final product.

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is immobilized on the stationary phase. Polysaccharide-based CSPs, derived from cellulose and amylose, have proven to be exceptionally versatile and effective for resolving a broad spectrum of chiral compounds, including esters. Their success stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary energetic difference for separation.

This guide will leverage a systematic screening approach, a cornerstone of modern chiral method development, to identify the optimal combination of CSP and mobile phase for the target analyte. We will also compare the orthogonal selectivities and advantages of HPLC and SFC techniques for this separation.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for methodical protocol design.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄TCI
Molecular Weight 202.25 g/mol TCI
Appearance Colorless to pale yellow clear liquidThe Good Scents Company
Boiling Point 116 °C @ 14 mmHgTCI
Specific Gravity ~1.00 g/mL @ 20°CTCI
UV Absorbance Low (ester carbonyl group)Implied
Solubility Soluble in common organic solvents (alcohols, alkanes, etc.)Implied

The lack of a strong chromophore in this compound suggests that UV detection at lower wavelengths (e.g., 210-220 nm) will be necessary to achieve adequate sensitivity.

Experimental Workflow: A Systematic Approach

A screening-based workflow is the most efficient path to a successful chiral separation. The unpredictability of chiral recognition mechanisms makes a trial-and-error approach based on a few selected columns and mobile phases highly effective.

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Optimization cluster_validation Phase 4: Validation Analyte Racemic Ethyl 3-Acetoxyhexanoate SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Analyte->SamplePrep Screening Column & Mobile Phase Screening (HPLC & SFC) SamplePrep->Screening DataAnalysis Analyze Data: - Resolution (Rs) - Selectivity (α) Screening->DataAnalysis Optimization Optimize Conditions: - Mobile Phase Ratio - Flow Rate - Temperature DataAnalysis->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Systematic workflow for chiral method development.

Part I: Chiral HPLC Method Development

Normal-phase HPLC is often the first choice for screening neutral compounds like esters due to the strong interactions it promotes with polysaccharide CSPs.

Materials and Equipment
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Stationary Phases (Screening Kit):

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).

  • Analyte: Racemic this compound.

Screening Protocol

The goal of the screening phase is to test a small, diverse set of conditions to identify a promising lead for optimization. Polysaccharide columns can be used in multiple solvent modes, providing broad applicability.

Step 1: Sample Preparation Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition (e.g., Hexane/IPA 90:10 v/v). Filter through a 0.45 µm syringe filter.

Step 2: Chromatographic Conditions (Screening) Run the sample on each of the three columns using the mobile phases listed in the table below. Allow the column to equilibrate with at least 10 column volumes of the new mobile phase before each injection.

ParameterCondition
Mobile Phases A: n-Hexane / IPA (90:10, v/v)B: n-Hexane / EtOH (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detection UV at 215 nm

Step 3: Data Evaluation For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs). A separation is considered promising if Rs > 1.2.

Optimized HPLC Protocol (Hypothetical Result)

Based on extensive experience with similar ester compounds, the Lux Cellulose-1 column is expected to provide the best initial separation. Optimization would involve adjusting the alcohol modifier percentage to fine-tune retention and resolution.

Optimized Conditions:

ParameterOptimized ValueRationale
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)This CSP frequently shows high selectivity for esters.
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)Reducing the polar alcohol content increases retention and often improves resolution.
Flow Rate 0.8 mL/minLower flow rates can enhance efficiency and resolution in chiral separations.
Column Temp. 20 °CDecreasing temperature can increase chiral selectivity.
Injection Vol. 5 µL
Detection UV at 215 nm

Expected Outcome: Baseline separation (Rs ≥ 1.5) of the two enantiomers within a reasonable runtime (<15 minutes).

Part II: Chiral SFC Method Development

SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents. It is particularly well-suited for high-throughput screening. The same polysaccharide CSPs used in HPLC are highly effective in SFC.

Materials and Equipment
  • SFC System: Waters ACQUITY UPC² or equivalent, equipped with a CO₂ pump, co-solvent pump, autosampler, column manager, and PDA detector.

  • Chiral Stationary Phases: Same as HPLC screening kit.

  • Mobile Phase: Supercritical CO₂, HPLC-grade Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA).

  • Analyte: Racemic this compound.

SFC Screening Protocol

Step 1: Sample Preparation Prepare a 1.0 mg/mL solution of the analyte in the co-solvent to be used (e.g., Methanol).

Step 2: Chromatographic Conditions (SFC Screening) A gradient elution is often used for initial screening in SFC to ensure the analyte elutes in a reasonable time.

ParameterCondition
Co-solvents A: MethanolB: EthanolC: 2-Propanol
Gradient 5% to 40% Co-solvent over 5 minutes
Total Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Injection Vol. 1 µL
Detection PDA Scan 210-300 nm
Optimized SFC Protocol (Hypothetical Result)

SFC often yields different selectivity compared to HPLC, providing a valuable orthogonal method. The Lux Amylose-1 column with a methanol co-solvent is a likely candidate for successful separation.

Optimized Isocratic SFC Conditions:

ParameterOptimized ValueRationale
Column Lux® Amylose-1 (250 x 4.6 mm, 5 µm)Amylose phases often provide complementary selectivity to cellulose phases.
Mobile Phase 85% CO₂ / 15% MethanolAn isocratic method is preferred for simplicity and robustness once separation is achieved.
Total Flow Rate 3.0 mL/minHigher flow rates in SFC lead to very fast analysis times.
Back Pressure 150 bar
Column Temp. 40 °C
Injection Vol. 1 µL
Detection UV at 215 nm

Expected Outcome: A very fast, baseline separation (Rs ≥ 1.5) of the enantiomers, typically in under 5 minutes.

Method Validation and Trustworthiness

Any developed chiral method intended for quality control or regulatory submission must be validated according to ICH guidelines. This self-validating system ensures the method is robust, reliable, and fit for purpose. Key validation parameters include:

  • Specificity: Demonstration of enantiomeric resolution from the racemate and any impurities.

  • Linearity: A linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: Closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note details a systematic and robust strategy for the successful chiral separation of this compound enantiomers. By employing a screening approach with a carefully selected set of polysaccharide-based chiral stationary phases, optimal separation conditions can be efficiently identified for both HPLC and SFC. The provided protocols offer excellent starting points for method development, leading to high-resolution separations suitable for quality control and high-throughput analysis in regulated environments. The orthogonality of HPLC and SFC provides powerful complementary tools for comprehensive chiral analysis.

References

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubMed. (n.d.). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. [Link]

  • MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • NIH. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . [Link]

  • ResearchGate. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]

  • HPLC. (n.d.). Please read this instruction sheet completely before using this column. [Link]

  • ResearchGate. (n.d.). Preparation and HPLC separation of esters 27a and 27b, and the AC.... [Link]

  • ACS Publications. (2022).

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-acetoxyhexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this valuable ester. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemistry that governs the reaction's outcome.

I. Understanding the Synthesis: An Overview

The synthesis of this compound is typically achieved through the acylation of Ethyl 3-hydroxyhexanoate using an acetylating agent, most commonly acetic anhydride. This reaction is an esterification, where the hydroxyl group of the starting material is converted into an acetate ester. The general transformation is depicted below:

While the overall reaction appears straightforward, achieving a high yield of pure product requires careful consideration of several factors, including the choice of catalyst, reaction conditions, and purification methods. This guide will delve into these critical aspects to help you navigate the potential challenges of this synthesis.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the role of a catalyst in this reaction, and which one should I choose?

A catalyst is crucial for accelerating the rate of acylation, especially for a secondary alcohol like Ethyl 3-hydroxyhexanoate, which is less reactive than a primary alcohol. The most common catalysts are nucleophilic bases like 4-(Dimethylamino)pyridine (DMAP) and pyridine.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient catalyst for acylation reactions and is often used in small, catalytic amounts (0.05-10 mol%).[1][2] It functions by forming a highly reactive N-acetylpyridinium intermediate with acetic anhydride, which is then readily attacked by the alcohol.[3] Due to its high catalytic activity, reactions can often be run at room temperature, minimizing the formation of side products.

  • Pyridine: Pyridine can be used as both a catalyst and a base to neutralize the acetic acid byproduct. However, it is a weaker nucleophile than DMAP and often needs to be used in larger quantities, sometimes even as the solvent.[2] A significant drawback of pyridine is its strong, unpleasant odor.[2]

  • Triethylamine (Et3N): While not a nucleophilic catalyst in the same way as DMAP or pyridine, triethylamine is often used as a non-nucleophilic base to scavenge the acetic acid formed during the reaction, driving the equilibrium towards the product.[2] It is particularly useful when using acyl chlorides as the acetylating agent.

Recommendation: For most applications, a catalytic amount of DMAP is the recommended choice due to its high efficiency and the milder reaction conditions it allows.

Q2: I am observing a low yield. What are the potential causes and how can I improve it?

Low yields are a common issue and can stem from several factors. Refer to the troubleshooting section below for a more detailed breakdown, but here are some initial points to consider:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, elevating the temperature, or increasing the amount of the acetylating agent or catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Purity of Reagents: The presence of water in your starting material or solvent can hydrolyze the acetic anhydride, reducing its effective concentration and leading to lower yields. Ensure you are using anhydrous solvents and dry glassware.

  • Inefficient Work-up: Product loss can occur during the aqueous work-up and extraction steps. Ensure proper phase separation and perform multiple extractions with an appropriate organic solvent to maximize product recovery.

  • Side Reactions: At elevated temperatures, side reactions such as elimination (dehydration) of the secondary alcohol can occur, although this is less common under standard acylation conditions.

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (Ethyl 3-hydroxyhexanoate). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The starting material, being more polar due to the hydroxyl group, will have a lower Rf value than the less polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the best way to purify the final product?

Purification typically involves a multi-step process:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.

  • Washing: The organic layer is often washed with a dilute acid solution (e.g., 5% HCl) to remove any remaining basic catalyst (like DMAP or pyridine), followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acetic acid, and finally with brine to remove residual water.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Chromatography/Distillation: For high purity, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Use a fresh bottle of DMAP or pyridine. - Consider using a slightly higher catalyst loading.
2. Low reaction temperature.- If running at room temperature, try gently heating the reaction to 40-50 °C.
3. Insufficient reaction time.- Continue to monitor the reaction by TLC until the starting material is consumed.
4. Wet reagents or glassware.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Multiple Spots on TLC (Side Products) 1. Reaction temperature is too high.- Run the reaction at a lower temperature (e.g., room temperature or 0 °C).
2. Presence of impurities in the starting material.- Purify the starting material (Ethyl 3-hydroxyhexanoate) before use.
3. Decomposition of the product during work-up.- Avoid using strong acids or bases during the work-up. Use dilute solutions and perform washes quickly.
Difficulty in Removing the Catalyst (DMAP/Pyridine) 1. Inefficient washing during work-up.- Perform multiple washes with a dilute acid solution (e.g., 1M HCl or 5% HCl) to protonate and extract the basic catalyst into the aqueous layer.
Product is Contaminated with Acetic Acid 1. Incomplete neutralization during work-up.- Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Emulsion Formation During Extraction 1. Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel instead of shaking vigorously. - Addition of brine can sometimes help to break up emulsions.

IV. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: DMAP-Catalyzed Acetylation of Ethyl 3-hydroxyhexanoate

This protocol is recommended for its high efficiency and mild reaction conditions.

Materials:

  • Ethyl 3-hydroxyhexanoate

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-hydroxyhexanoate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

Protocol 2: Pyridine-Catalyzed Acetylation

This is an alternative protocol, particularly if DMAP is not available.

Materials:

  • Ethyl 3-hydroxyhexanoate

  • Acetic anhydride

  • Pyridine, anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask, dissolve Ethyl 3-hydroxyhexanoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic extracts and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

V. Visualization of Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants - Ethyl 3-hydroxyhexanoate - Acetic Anhydride - DMAP (cat.) - Anhydrous DCM reaction 2. Reaction - Stir at room temperature - Monitor by TLC reagents->reaction workup 3. Aqueous Work-up - Quench with water - Wash with HCl, NaHCO3, Brine reaction->workup purification 4. Purification - Dry over MgSO4 - Evaporate solvent - Column Chromatography workup->purification product 5. Pure Product - this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

DMAP-Catalyzed Acylation Mechanism

dmap_mechanism cluster_activation Catalyst Activation cluster_acylation Nucleophilic Attack and Acylation DMAP DMAP Intermediate1 N-Acetylpyridinium Ion (Highly Reactive) DMAP->Intermediate1 + Ac2O Acetic Anhydride Ac2O->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Alcohol Alcohol Ethyl 3-hydroxyhexanoate Alcohol->Intermediate2 Product This compound Intermediate2->Product AcOH Acetic Acid Intermediate2->AcOH DMAP_regen DMAP (regenerated) Intermediate2->DMAP_regen

Caption: The catalytic cycle of DMAP in the acylation of an alcohol.

VI. Analytical Characterization

Confirmation of the product structure and purity is essential. Below are the expected analytical data for this compound.

Analytical Technique Starting Material (Ethyl 3-hydroxyhexanoate) Product (this compound)
¹H NMR - Broad singlet for the -OH proton. - Multiplet for the -CH(OH)- proton.- Singlet around 2.0 ppm for the acetyl (-COCH₃) protons. - Shift of the -CH(O)- proton downfield.
¹³C NMR - Carbon bearing the -OH group appears at a characteristic chemical shift.- Appearance of a new carbonyl carbon from the acetate group. - Shift in the signal for the carbon attached to the oxygen.
IR Spectroscopy - Broad absorption band around 3400 cm⁻¹ due to the O-H stretch.- Disappearance of the broad O-H stretch. - Appearance of a strong C=O stretch around 1740 cm⁻¹ for the ester.
GC-MS - A specific retention time and mass spectrum.[4][5]- A different retention time and a mass spectrum corresponding to the molecular weight of the product.[6]

VII. Safety Precautions

  • Acetic Anhydride: Is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8]

  • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate PPE.[9][10]

  • DMAP: Is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

VIII. References

  • Ester synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Acylation of Alcohols and Amines. (n.d.). In Science of Synthesis. Thieme.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Zhang, T. Y., & Chen, C. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 37B(6), 617-619.

  • Acetylation of secondary alcohols. (2021, May 26). Reddit. Retrieved from [Link]

  • Barluenga, J., Vazquez-Villa, H., Ballesteros, A., & Gonzalez, J. M. (2011). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 16(7), 5818-5833.

  • The Good Scents Company. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021, April 6). YouTube. Retrieved from [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV.

  • Wiley. (n.d.). Ethyl 3-hydroxyhexanoate. In SpectraBase. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary.

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). (n.d.). ResearchGate.

  • Acylation using an anhydride. (2020, September 30). YouTube. Retrieved from [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace.

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com.au.

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (n.d.). ResearchGate.

  • CPAChem. (n.d.). Safety data sheet: Acetic anhydride-pyridine TS (JPH124).

  • LookChem. (n.d.). Cas 2305-25-1, ETHYL 3-HYDROXYHEXANOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate.

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (n.d.). MDPI.

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (n.d.). Journal of Materials and Environmental Science.

  • Synthesis, Isolation, and Purification of an Ester. (n.d.). Flinn Scientific.

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.

  • CymitQuimica. (2024, May 9). Safety data sheet: ACETIC ANHYDRIDE SOLUTION R1.

  • GC-MS analysis of ethyl acetate. (n.d.).

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.

  • Acylation by Anhydrides and Esters. (2019, July 29). YouTube.

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). NIH.

  • Making esters from alcohols and acids. (n.d.). Royal Society of Chemistry.

  • Preparation of Esters. (2022, September 15). Chemistry LibreTexts.

  • Optimization of the reaction conditions. (n.d.). ResearchGate.

  • What safety precautions should you take when working with acetic anhydride?. (2020, April 17). Quora.

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

Sources

Technical Support Center: Scaling Up Ethyl 3-acetoxyhexanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the laboratory-scale production of Ethyl 3-acetoxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize, purify, and scale up this valuable ester. My goal is to provide not just a protocol, but a foundational understanding of the process, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory environment. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: The Chemistry of Acetylation

The most direct and common laboratory route to this compound is the acetylation of its precursor, Ethyl 3-hydroxyhexanoate. This reaction involves the conversion of a hydroxyl group (-OH) into an acetate ester (-OAc) using an acetylating agent, typically acetic anhydride.

The reaction is generally straightforward, but success, especially during scale-up, hinges on careful control of reaction conditions to maximize yield and purity while minimizing side reactions. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on one of the carbonyl carbons of acetic anhydride. This process can be catalyzed by either a mild acid or a base. The choice of catalyst influences the reaction rate and work-up procedure.

Core Reaction Pathway

cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl 3-hydroxyhexanoate C Catalyst (e.g., Phosphoric Acid or Pyridine) A->C combines with B Acetic Anhydride B->C D Controlled Temperature (0-50 °C) C->D under E This compound (Target Product) D->E yields F Acetic Acid (Byproduct) D->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust starting point for a 100-gram scale synthesis. Remember that all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Ethyl 3-hydroxyhexanoate160.21100.0 g0.624Ensure >98% purity. Store refrigerated to prevent oligomerization.[1]
Acetic Anhydride102.0976.5 g (70.8 mL)0.749 (1.2 eq)Use a slight excess to drive the reaction to completion.
85% Phosphoric Acid98.00~1.0 g~0.0087Catalyst. Alternatively, a base like pyridine can be used.
Hexane-300 mL-For extraction.
10% Sodium Carbonate Soln.-2 x 100 mL-For washing/neutralization.
Saturated NaCl Soln. (Brine)-100 mL-To break emulsions.
Anhydrous Sodium Sulfate-~20 g-For drying the organic phase.

Step-by-Step Methodology:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath for temperature control.

  • Initial Charge: Charge the flask with 100.0 g (0.624 mol) of Ethyl 3-hydroxyhexanoate.[2][3]

  • Reagent Addition: In the dropping funnel, prepare a mixture of 76.5 g (1.2 eq) of acetic anhydride and 1.0 g of 85% phosphoric acid.[4]

  • Controlled Addition: Begin stirring the Ethyl 3-hydroxyhexanoate and start adding the acetic anhydride/acid mixture dropwise from the funnel. Maintain the internal temperature of the reaction mixture below 25 °C using the ice bath.[4] The addition should take approximately 30-45 minutes. Causality Note: This slow, cooled addition prevents a runaway exothermic reaction and minimizes the formation of thermal degradation byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 50 °C using a water bath and maintain this temperature for 3 hours to ensure the reaction goes to completion.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common TLC system is hexane:ethyl acetate (4:1), visualizing with a vanillin stain. The disappearance of the starting material spot indicates completion.

  • Work-up - Quenching: After cooling the flask back to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-water to quench the excess acetic anhydride. Stir for 15-20 minutes.

  • Extraction and Washing: Transfer the mixture to a 1 L separatory funnel and extract with 300 mL of hexane.[4]

    • Wash the organic layer sequentially with:

      • 100 mL of water.

      • 100 mL of 10% sodium carbonate solution (Caution: CO₂ evolution!).[4] Repeat until the aqueous layer is basic, to remove all acidic components (phosphoric acid and acetic acid byproduct).

      • 100 mL of saturated NaCl (brine) solution to aid phase separation.[5]

  • Drying and Solvent Removal: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the hexane using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by fractional vacuum distillation to yield pure this compound (Boiling Point: ~200-201 °C @ 760 mmHg).[6]

Scaling-Up Considerations

Transitioning from a bench-scale to a larger-scale synthesis introduces challenges that are not always apparent on a smaller scale.

ParameterSmall Scale (1-10 g)Large Scale (100 g - 1 kg)Rationale & Mitigation Strategy
Heat Transfer Surface area-to-volume ratio is high; heat dissipates easily.Surface area-to-volume ratio is low; exothermic reactions can overheat.Strategy: Use a larger ice bath, a jacketed reactor, or control the addition rate more slowly. Overheating can lead to side reactions and decomposition.
Mixing Magnetic stirring is usually sufficient.Magnetic stirring is inefficient; can lead to localized "hot spots" and incomplete reaction.Strategy: Mechanical overhead stirring is mandatory for efficient mixing and uniform heat distribution.
Addition Time Reagents can often be added quickly.Addition must be slow and controlled.Strategy: Use a dropping funnel or a syringe pump for controlled, steady addition to manage the exothermic release.
Work-up Volume Standard laboratory glassware is adequate.Volumes of solvents and aqueous washes become significant.Strategy: Plan for larger separatory funnels and waste containers. Emulsions, which are minor on a small scale, can be a major issue.
Purification Simple distillation or flash chromatography is feasible.Flash chromatography is impractical. Fractional distillation is required.Strategy: A good vacuum pump and a well-insulated fractional distillation column are essential for achieving high purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield can stem from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The most common cause. Verify completion by TLC or GC before starting the work-up. If the starting material is still present, you can try extending the reaction time at 50 °C or adding a small additional portion (0.1 eq) of acetic anhydride.

  • Purity of Starting Material: The precursor, Ethyl 3-hydroxyhexanoate, can undergo self-condensation or oligomerization over time if not stored properly.[1] This reduces the amount of active starting material. Always use a pure, properly stored precursor.

  • Losses During Work-up:

    • Emulsions: Vigorous shaking during extraction can lead to stable emulsions, trapping your product. If an emulsion forms, let the funnel sit, gently swirl it, or add more brine to help break the phases.[1][5]

    • Incomplete Extraction: Ensure you perform multiple extractions with the organic solvent as specified, as some product may remain in the aqueous layer.

    • Premature Hydrolysis: If the work-up conditions are too harshly basic or acidic for a prolonged period, the newly formed ester can hydrolyze back to the alcohol. Ensure the neutralization step is efficient but not overly long.

  • Purification Issues: Significant product loss can occur during distillation if the vacuum is not low enough or if the column is not properly insulated.

Start Low Yield Observed Check_Completion Was the reaction complete before work-up? (Check TLC/GC data) Start->Check_Completion Workup_Issues Were there issues during work-up? (e.g., emulsion) Check_Completion->Workup_Issues Yes Incomplete_Sol Solution: - Extend reaction time - Add more acetylating agent - Check catalyst activity Check_Completion->Incomplete_Sol No Precursor_Purity Was the starting material pure? Workup_Issues->Precursor_Purity No Workup_Sol Solution: - Use brine to break emulsions - Perform multiple extractions - Avoid prolonged contact with strong base/acid Workup_Issues->Workup_Sol Yes Distillation_Loss Review distillation setup and conditions. Precursor_Purity->Distillation_Loss Yes Purity_Sol Solution: - Re-purify starting material - Use fresh, properly stored reagent Precursor_Purity->Purity_Sol No

Caption: Troubleshooting flowchart for low product yield.

Q2: My final product is impure. I see extra peaks in the GC/NMR. What could they be?

A2: Impurities usually arise from an incomplete reaction or side reactions.

  • Unreacted Starting Material: The most likely impurity. This is easily identified by comparing the product's analytical data with that of the starting material. Solution: Improve reaction conditions (time, temperature, stoichiometry) or perform a more efficient fractional distillation.

  • Acetic Anhydride: While volatile, some may remain if the aqueous quench and wash steps are not thorough.

  • Side Products: If the reaction temperature was too high, you might see byproducts from decomposition or elimination (forming an unsaturated ester).

Q3: I'm having trouble with the purification by distillation. The product seems to be degrading.

A3: this compound has a relatively high boiling point (~200 °C).[6] Distilling at atmospheric pressure can lead to thermal decomposition. It is crucial to perform the distillation under vacuum. This lowers the boiling point significantly, allowing for a clean separation at a lower temperature. Ensure your vacuum system is leak-free and can achieve a pressure of <10 mmHg.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis? A: Acetic anhydride is corrosive and a lachrymator; always handle it in a fume hood with gloves and safety glasses. Phosphoric acid is also corrosive. The reaction can be exothermic, so proper temperature control is critical to prevent it from getting out of control, especially during scale-up.

Q: Can I use a different acetylating agent? A: Yes, acetyl chloride is another common agent. However, it is generally more reactive and volatile, and its reaction produces corrosive HCl gas, which requires a base or a trap. Acetic anhydride is often preferred for its ease of handling and for producing a less corrosive byproduct (acetic acid).

Q: What analytical methods are essential for this process? A:

  • TLC/GC: For monitoring the reaction's progress.[7][8]

  • ¹H and ¹³C NMR: For structural confirmation of the final product.[7][8]

  • FTIR Spectroscopy: To confirm the disappearance of the -OH stretch from the starting material and the appearance of the new ester carbonyl stretch in the product.[7][8]

  • GC-MS: For confirming the molecular weight and assessing purity.[9]

Q: How pure does my Ethyl 3-hydroxyhexanoate need to be? A: As pure as possible, ideally >98%. Impurities in the starting material will carry through the reaction and complicate the final purification, likely lowering the overall yield.

References

  • McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education, 94(9), 1334–1337. Available at: [Link]

  • McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. ResearchGate. Available at: [Link]

  • McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. ERIC. Available at: [Link]

  • PrepChem. Synthesis of ethyl 6-acetoxy-hexanoate. PrepChem.com. Available at: [Link]

  • McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. CoLab. Available at: [Link]

  • The Good Scents Company. ethyl 3-hydroxyhexanoate. The Good Scents Company. Available at: [Link]

  • The Good Scents Company. This compound. The Good Scents Company. Available at: [Link]

  • Seebach, D., & Züger, M. (1984). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89464, this compound. PubChem. Available at: [Link]

  • Johnson, D. W., et al. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. ResearchGate. Available at: [Link]

  • The Fragrance Conservatory. Ethyl 3-hydroxyhexanoate. The Fragrance Conservatory. Available at: [Link]

Sources

Validation & Comparative

A Comparative Sensory and Chemical Analysis of Ethyl 3-Acetoxyhexanoate and Ethyl 3-Hydroxyhexanoate for Flavor Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor chemistry, subtle molecular modifications can lead to profound shifts in sensory perception. This guide provides an in-depth comparison of two closely related ester compounds: Ethyl 3-acetoxyhexanoate and Ethyl 3-hydroxyhexanoate. While separated by only an acetyl group, their olfactory and gustatory profiles diverge significantly, offering unique opportunities for targeted flavor creation in the food, beverage, and pharmaceutical industries. This document serves as a technical resource for researchers, scientists, and product developers, offering a synthesis of available sensory data, standardized evaluation methodologies, and an exploration of the underlying structure-activity relationships.

Introduction to the Analytes

Ethyl 3-hydroxyhexanoate and this compound are both six-carbon chain esters that play a role in the characteristic flavor profiles of various natural products, including fruits and fermented beverages. Their core structure, based on a hexanoic acid backbone, provides a fruity foundation. However, the functional group at the third position—a hydroxyl group in one and an acetoxy group in the other—is the primary driver of their distinct sensory characteristics.

Ethyl 3-hydroxyhexanoate is a naturally occurring compound found in fruits such as grapefruit, oranges, and apples, as well as in wine.[1] It is recognized for its complex and multifaceted aroma. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated Ethyl 3-hydroxyhexanoate and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[2]

This compound , while less commonly cited in natural product profiles, is a valuable synthetic flavoring substance.[3][4] Its sensory profile is more focused, offering a distinct and potent aroma. JECFA has also evaluated this compound within a group of related substances and it is recognized as a flavoring agent.[3]

Comparative Sensory Profile

The sensory profiles of these two esters, as compiled from various industry and scientific sources, reveal a fascinating divergence stemming from their minor structural difference. Ethyl 3-hydroxyhexanoate presents a broad spectrum of notes, while this compound offers a more direct and specific aroma.

Sensory AttributeEthyl 3-HydroxyhexanoateThis compound
Odor Descriptors Fruity (pineapple, grape, citrus, tropical), smoky, leathery, fatty, cheesy, fresh, green, sweet, woody.[5]Fruity green, with good body.[3]
Taste Descriptors Cheese, overripe fruit, fruity, juicy.[5]Not widely reported.
Natural Occurrence Grapefruit, oranges, apples, wine, papaya, mango.[1][2]Less commonly reported in natural sources.
FEMA Number 3545[2][5]Not assigned.

The diverse sensory descriptors for Ethyl 3-hydroxyhexanoate suggest a molecule that can contribute a range of nuances to a flavor profile, from bright and fruity to more complex and savory. The presence of cheesy and fatty notes indicates its potential utility in dairy and savory applications, in addition to its more expected role in fruit flavors.

In contrast, the sensory description of this compound is consistently "fruity green."[3] This suggests a more linear and perhaps more potent aroma in that specific direction, making it a useful tool for imparting fresh, unripe fruit notes.

Quantitative Sensory Data
  • Ethyl (R)-(-)-3-hydroxyhexanoate: sweet, woody, fruity with an odor threshold of 2.1 ng/L in air.

  • Ethyl (S)-(+)-3-hydroxyhexanoate: weak fruity and aldehyde-like with an odor threshold of 264.5 ng/L in air.

This significant difference in odor thresholds between the two enantiomers of Ethyl 3-hydroxyhexanoate highlights the importance of stereochemistry in sensory perception. The (R)-enantiomer is considerably more potent than the (S)-enantiomer.

Methodologies for Sensory Evaluation

To objectively compare the sensory profiles of these and other flavor compounds, standardized and validated experimental protocols are essential. The two primary methodologies employed are Gas Chromatography-Olfactometry (GC-O) for instrumental-sensory correlation and Descriptive Sensory Analysis with a trained human panel.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Aroma Extract Dilution Analysis (AEDA) is a specific GC-O technique used to determine the "Flavor Dilution (FD) factor" of an odorant, which is a measure of its odor potency.

  • Sample Preparation: A standardized solution of the neat compound (e.g., 1000 ppm in a neutral solvent like ethanol) is prepared.

  • Serial Dilution: A series of stepwise dilutions (e.g., 1:1, 1:10, 1:100, etc.) of the stock solution are created.

  • GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port.

  • Odor Detection: A trained panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for any odor detected.

  • FD Factor Determination: The analysis proceeds from the most dilute to the most concentrated sample. The FD factor is the highest dilution at which the odor of the compound is still detectable.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O System cluster_detection Data Acquisition stock Stock Solution dilutions Serial Dilutions stock->dilutions injector GC Injector dilutions->injector column GC Column injector->column splitter Effluent Splitter column->splitter ms Mass Spectrometer (MS) splitter->ms sniff Sniffing Port splitter->sniff panelist Trained Panelist sniff->panelist data Odor Description & Retention Time panelist->data

GC-O Workflow for Aroma Extract Dilution Analysis.
Descriptive Sensory Analysis

Descriptive sensory analysis involves a trained panel of human subjects who identify, describe, and quantify the sensory attributes of a product.

  • Panelist Training: A panel of 8-12 individuals is trained over several sessions to recognize and consistently rate the intensity of a range of aroma and flavor attributes relevant to the test compounds. Reference standards for each attribute are provided.

  • Sample Preparation: Solutions of this compound and Ethyl 3-hydroxyhexanoate are prepared at equi-molar concentrations in a neutral base (e.g., deodorized water or a simple sugar solution). Samples are coded with random three-digit numbers.

  • Evaluation: Panelists evaluate the samples in individual booths under controlled lighting and environmental conditions. They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the two compounds.

QDA_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis training Panelist Training evaluation Individual Booth Evaluation training->evaluation preparation Sample Preparation & Coding preparation->evaluation rating Intensity Rating on Scales evaluation->rating data_collection Data Collection rating->data_collection statistics Statistical Analysis (ANOVA) data_collection->statistics profile Sensory Profile Generation statistics->profile

Quantitative Descriptive Analysis (QDA) Workflow.

Structure-Activity Relationship: The Impact of the Functional Group

The distinct sensory profiles of Ethyl 3-hydroxyhexanoate and this compound can be attributed to the differences in the electronic and steric properties of the hydroxyl and acetoxy groups at the C-3 position.

  • Polarity and Volatility: The hydroxyl group in Ethyl 3-hydroxyhexanoate is more polar and capable of hydrogen bonding than the acetoxy group in this compound. This increased polarity can lead to a lower volatility, potentially influencing how the molecule interacts with olfactory receptors and its release from a food matrix.

  • Conformational Changes: The bulkier acetoxy group may alter the overall shape of the molecule compared to the smaller hydroxyl group. This conformational difference can significantly impact how the molecule fits into and activates specific olfactory receptors, leading to the perception of different aromas.

  • Chemical Reactivity: The hydroxyl group is a site for potential further reactions, such as oxidation or esterification, which could lead to the formation of other flavor compounds. The acetoxy group is an ester itself and can undergo hydrolysis to yield Ethyl 3-hydroxyhexanoate and acetic acid. This potential for interconversion is an important consideration in food systems over shelf life, as the sensory profile could evolve.

Structure_Activity cluster_E3HH Ethyl 3-hydroxyhexanoate cluster_E3AH This compound E3HH Hydroxyl Group (-OH) E3HH_props Higher Polarity Hydrogen Bonding Lower Volatility E3HH->E3HH_props leads to Complex Sensory Profile\n(Fruity, Cheesy, Smoky) Complex Sensory Profile (Fruity, Cheesy, Smoky) E3HH_props->Complex Sensory Profile\n(Fruity, Cheesy, Smoky) E3AH Acetoxy Group (-OAc) E3AH_props Lower Polarity No Hydrogen Bonding Higher Volatility Bulky Size E3AH->E3AH_props leads to Specific Sensory Profile\n(Fruity Green) Specific Sensory Profile (Fruity Green) E3AH_props->Specific Sensory Profile\n(Fruity Green)

Influence of Functional Group on Sensory Profile.

Conclusion

Ethyl 3-hydroxyhexanoate and this compound, while structurally similar, offer distinct and valuable sensory properties for flavor development. Ethyl 3-hydroxyhexanoate provides a complex array of fruity, cheesy, and smoky notes, making it a versatile ingredient for adding depth and nuance. In contrast, this compound delivers a more direct and potent "fruity green" aroma, ideal for enhancing fresh and vibrant top notes.

The choice between these two compounds will depend on the specific application and the desired sensory outcome. A thorough understanding of their individual profiles, combined with rigorous sensory evaluation methodologies, will enable flavor chemists and product developers to leverage these differences to create innovative and appealing flavor experiences. Further research into the quantitative sensory properties of this compound and direct comparative studies would be invaluable to the field.

References

  • The Good Scents Company. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Comparative analysis of Ethyl 3-acetoxyhexanoate and other esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Formulation Experts: Ethyl 3-acetoxyhexanoate vs. Alternative Esters

As Senior Application Scientists, our role extends beyond simple data provision; we aim to deliver a narrative grounded in causality and practical, field-tested insights. This guide offers a comprehensive comparison of this compound against key alternative esters, designed to empower researchers, scientists, and drug development professionals in making informed formulation decisions. We will delve into the physicochemical properties, synthesis rationale, and sensory performance, supported by validated experimental protocols.

Introduction to this compound: The Target Ester

This compound (CAS: 21188-61-4) is a specialty ester valued for its unique organoleptic profile.[1] Possessing a molecular formula of C₁₀H₁₈O₄, it presents as a colorless to pale yellow liquid.[1][2] Its primary application lies within the flavor and fragrance industry, where it imparts a distinct fruity character.[1] The presence of the acetoxy group at the 3-position is a critical structural feature, differentiating it from simpler hexanoate esters and introducing a secondary ester functionality that modulates its volatility and sensory perception.

The Comparative Cohort: Selecting Relevant Alternatives

To provide a meaningful analysis, we have selected three alternative esters based on structural similarity, industrial relevance, and differing functional characteristics:

  • Ethyl 3-hydroxyhexanoate: The direct precursor to our target molecule. This comparison will explicitly demonstrate the impact of acetylation on the ester's properties.

  • Ethyl Lactate: A widely used, biodegradable "green solvent" with a hydroxyl group, offering a comparison of a shorter-chain hydroxy ester.[3][4][5]

  • Ethyl Isovalerate: A branched-chain ester renowned for its potent fruity, apple-like aroma, providing a contrast in carbon skeleton architecture.[6][7]

Comparative Analysis: Physicochemical Properties

The physical properties of an ester are paramount, dictating its behavior in a formulation, its release characteristics, and its stability. The following table summarizes the key physicochemical data for our selected cohort.

PropertyThis compoundEthyl 3-hydroxyhexanoateEthyl LactateEthyl Isovalerate
CAS Number 21188-61-4[1]2305-25-1[8]97-64-3108-64-5[9]
Molecular Formula C₁₀H₁₈O₄[2]C₈H₁₆O₃[10]C₅H₁₀O₃[4]C₇H₁₄O₂[6]
Molecular Weight 202.25 g/mol [2]160.21 g/mol [10]118.13 g/mol [4]130.18 g/mol
Boiling Point ~200 °C @ 760 mmHg[1]~101 °C @ 14 mmHg[8]~154 °C @ 760 mmHg[4]~135 °C @ 760 mmHg
Flash Point >100 °C[1]94.44 °C[8]46 °C[4]31 °C
Specific Gravity ~1.01 g/cm³ @ 25°C[1]~0.97 g/cm³ @ 25°C[8]~1.03 g/cm³ @ 25°C[3]~0.87 g/cm³ @ 20°C
Refractive Index ~1.42 @ 20°C[1][11]~1.43 @ 20°C[8]~1.41 @ 20°C~1.40 @ 20°C
Solubility Very slightly soluble in water[1]Insoluble in water[10]Miscible with water[4]Slightly soluble in water

Expert Insights: The addition of the acetyl group to Ethyl 3-hydroxyhexanoate to form this compound significantly increases the molecular weight and boiling point. This reduces its volatility, making it more suitable for applications requiring sustained aroma release, such as in baked goods or chewing gum. Its higher flash point also offers a greater margin of safety during handling and processing compared to more volatile esters like Ethyl Isovalerate. Ethyl Lactate's miscibility with water is a unique property within this cohort, stemming from the accessible hydroxyl group, making it a versatile solvent in both aqueous and organic systems.[4]

Synthesis Pathways and Rationale

The method of synthesis is a critical determinant of purity, yield, and cost. Esters are typically formed via the esterification of a carboxylic acid and an alcohol.[12]

Synthesis of this compound

This is a two-step process. The first step involves creating the precursor, Ethyl 3-hydroxyhexanoate, followed by acetylation. The choice of this pathway is deliberate: it allows for precise control over the final structure. The hydroxyl group on the precursor provides a reactive site for introducing the acetoxy functionality, which is key to the target molecule's desired sensory profile.

Synthesis_Pathway cluster_0 Step 1: Formation of Precursor cluster_1 Step 2: Acetylation Ethyl Acetoacetate Ethyl Acetoacetate Reformatsky_Reaction Reformatsky-type Reaction Ethyl Acetoacetate->Reformatsky_Reaction Butyraldehyde Butyraldehyde Butyraldehyde->Reformatsky_Reaction Ethyl_3_hydroxyhexanoate Ethyl 3-hydroxyhexanoate Reformatsky_Reaction->Ethyl_3_hydroxyhexanoate Acetylation Acetylation Ethyl_3_hydroxyhexanoate->Acetylation Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->Acetylation Ethyl_3_acetoxyhexanoate This compound Acetylation->Ethyl_3_acetoxyhexanoate

Caption: Synthesis pathway for this compound.

Synthesis of Comparative Esters
  • Ethyl Lactate: Typically produced by the direct esterification of lactic acid with ethanol, often using an acid catalyst.[4] Its production from renewable, biologically sourced lactic acid makes it an environmentally friendly option.[3][4]

  • Ethyl Isovalerate: Synthesized through the Fischer esterification of isovaleric acid and ethanol.[7]

Organoleptic and Application Performance

The ultimate test of a flavor or fragrance ester is its sensory performance. The structural differences between our selected esters lead to markedly different organoleptic profiles and, consequently, applications.

EsterOdor ProfileFlavor ProfileTypical Applications
This compound Fruity[1]Fruity, slightly sweetConfectionery, baked goods, beverages, chewing gum[1]
Ethyl 3-hydroxyhexanoate Smoky, leathery, fatty with cheesy and fruity nuances[8]Cheese, overripe fruit, citrus[8]Savory flavors (cheese, meat), tobacco notes, complex fruit profiles[8]
Ethyl Lactate Mild, buttery, creamy, with hints of fruit and coconut (when dilute)[3]Mildly fruity, creamyDairy flavors, fruit flavors, solvent for food colors and other flavors[3][4]
Ethyl Isovalerate Powerful fruity, apple-like, sweet[6][9]Sweet, fruity, apple, pineappleFruit flavors (apple, apricot, pineapple), beverages, confectionery

Expert Insights: The transformation from a hydroxyl group (Ethyl 3-hydroxyhexanoate) to an acetoxy group (this compound) is a classic example of structure-activity relationships in flavor chemistry. The sharp, complex, and sometimes savory notes of the precursor are refined into a cleaner, more universally "fruity" profile upon acetylation. Ethyl Isovalerate's branched structure contributes to its lower odor detection threshold and powerful, diffusive character, making it a high-impact "top note" material. In contrast, the higher molecular weight of this compound makes it a "middle note," providing body and longevity to a flavor blend.

Experimental Protocols

To ensure scientific integrity, we provide the following detailed, self-validating protocols for the synthesis and analysis of these esters.

Protocol: Synthesis of this compound from Ethyl 3-hydroxyhexanoate

Objective: To acetylate the hydroxyl group of Ethyl 3-hydroxyhexanoate to yield the target ester.

Materials:

  • Ethyl 3-hydroxyhexanoate (1 mol equivalent)

  • Acetic Anhydride (1.2 mol equivalents)

  • Pyridine (catalytic amount, ~0.1 mol equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, separatory funnel

Procedure:

  • Dissolve Ethyl 3-hydroxyhexanoate in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the catalytic amount of pyridine.

  • Cool the mixture to 0°C using an ice bath.

  • Add acetic anhydride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation to obtain pure this compound.

Causality: Acetic anhydride is used in excess to drive the reaction to completion. Pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct. The aqueous workup is crucial to remove unreacted anhydride and byproducts, ensuring the purity of the final product.

Protocol: Comparative Analysis by Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the odor-active components of each ester and compare their sensory characteristics.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Procedure:

  • Sample Preparation: Prepare 1000 ppm solutions of each ester in a suitable solvent (e.g., ethanol).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory port.

  • GC Conditions:

    • Column: DB-Wax or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Split Ratio: 10:1 (adjust as needed).

  • Olfactometry: A trained sensory analyst sniffs the effluent from the olfactory port throughout the GC run.

  • Data Recording: The analyst records the time, intensity, and description of each odor detected. This data is compiled into an aromagram.

  • Analysis: The aromagram is overlaid with the instrumental chromatogram (FID or MS) to correlate specific chemical peaks with their perceived odors. This allows for a direct comparison of the odor character and intensity of each ester as it elutes from the column.

Self-Validation: The protocol is self-validating by correlating the instrumental data (retention time and mass spectrum) with the human sensory data. A peak identified as Ethyl Isovalerate by the MS detector must correspond to the time when the assessor reports a strong "apple" aroma.

Conclusion

The choice between this compound and other esters is a function of the desired application and target sensory profile.

  • This compound serves as an excellent "middle note" fruity component, offering good stability and a refined aroma, making it ideal for applications requiring sustained release.

  • Ethyl 3-hydroxyhexanoate is not a direct replacement but a tool for creating complexity, lending savory, cheesy, or overripe fruit notes.

  • Ethyl Lactate excels as a functional ingredient, providing mild creamy and fruity notes while also acting as a biodegradable solvent.

  • Ethyl Isovalerate is the quintessential high-impact "top note," delivering a powerful and diffusive fruity character for immediate sensory appeal.

This guide provides the foundational data and experimental frameworks for researchers to validate these findings within their own formulations. By understanding the causal links between chemical structure, physical properties, and sensory performance, scientists can select and utilize these esters with precision and confidence.

References

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

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  • Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl isovalerate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl isovalerate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • RSC Publishing. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters in Food. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Elucidation of Ethyl 3-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of flavor and fragrance chemistry, as well as in the synthesis of fine chemicals, the unambiguous confirmation of molecular structure is paramount. Trivial errors in isomeric identity can lead to significant deviations in biological activity, olfactory perception, and chemical reactivity. This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the structure of Ethyl 3-acetoxyhexanoate, contrasting it with plausible isomers and related compounds to underscore the power and necessity of rigorous analytical characterization.

This compound (C10H18O4, Molar Mass: 202.25 g/mol ) is a chiral ester with applications in the flavor and fragrance industry.[1] Its synthesis can potentially yield several isomeric byproducts, such as Ethyl 6-acetoxyhexanoate, or involve precursors like Ethyl 3-hydroxyhexanoate.[2][3][4] Distinguishing between these possibilities requires a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Analytical Challenge: Isomeric Differentiation

The primary analytical challenge lies in differentiating this compound from its structural isomers. For instance, Ethyl 6-acetoxyhexanoate shares the same molecular formula and weight, making it indistinguishable by mass spectrometry alone.[5] Furthermore, incomplete acetylation of a precursor, Ethyl 3-hydroxyhexanoate, would result in a distinct but related structure that must be identified. This guide will use these two compounds as key comparators.

cluster_target Target Compound cluster_isomers Plausible Alternatives Target This compound Isomer Ethyl 6-acetoxyhexanoate Target->Isomer Positional Isomer Precursor Ethyl 3-hydroxyhexanoate Target->Precursor Synthetic Precursor

Caption: Logical relationship between the target compound and its key comparators.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive data for establishing the carbon-hydrogen framework and the precise location of functional groups.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each proton environment. The key diagnostic signal is the methine proton (H3), which is shifted downfield by two adjacent oxygen atoms (one from the hexanoate ester and one from the acetate group).

Expected ¹H NMR Chemical Shifts for this compound:

Protons (Position)MultiplicityApprox. Chemical Shift (ppm)Rationale
H1' (CH₃ of Ethyl)Triplet~1.25Coupled to the -CH₂- of the ethyl group.
H2' (CH₂ of Ethyl)Quartet~4.1-4.2Adjacent to the ester oxygen, deshielded.[6][7]
H2 (CH₂)Doublet~2.5-2.7Adjacent to the ester carbonyl and the chiral center at C3.
H3 (CH)Multiplet~5.0-5.2Deshielded by two electronegative oxygen atoms.
H4 (CH₂)Multiplet~1.6Standard alkyl chain region.
H5 (CH₂)Multiplet~1.3Standard alkyl chain region.
H6 (CH₃ of Hexyl)Triplet~0.9Terminal methyl group.
H2'' (CH₃ of Acetyl)Singlet~2.05Protons of the acetyl group, no adjacent protons to couple with.

Comparative Analysis:

  • vs. Ethyl 6-acetoxyhexanoate: The key difference would be the absence of a highly deshielded methine proton around 5 ppm. Instead, Ethyl 6-acetoxyhexanoate would show a triplet around 4.05 ppm for the -CH₂- group adjacent to the acetate oxygen (position 6).[4]

  • vs. Ethyl 3-hydroxyhexanoate: The spectrum would be similar, but the methine proton at C3 would appear at a higher field (less deshielded), typically around 4.0 ppm.[2] Additionally, a broad singlet corresponding to the hydroxyl (-OH) proton would be present, which would disappear upon a D₂O shake.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of distinct carbon environments and their chemical nature.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon (Position)Approx. Chemical Shift (ppm)Rationale
C1' (CH₃ of Ethyl)~14Typical alkyl methyl carbon.
C2' (CH₂ of Ethyl)~60Carbon adjacent to ester oxygen.[8]
C1 (C=O of Ethyl Ester)~170Ester carbonyl carbon.[8]
C2 (CH₂)~40Alpha to ester carbonyl.
C3 (CH)~70Carbon bonded to two oxygens (ester and acetate).
C4 (CH₂)~30Standard alkyl chain carbon.
C5 (CH₂)~22Standard alkyl chain carbon.
C6 (CH₃ of Hexyl)~13Terminal methyl carbon.
C1'' (C=O of Acetate)~171Acetate carbonyl carbon.
C2'' (CH₃ of Acetate)~21Acetyl methyl carbon.

Comparative Analysis:

  • vs. Ethyl 6-acetoxyhexanoate: The carbon at position 6 would be shifted downfield to ~64 ppm (instead of ~13 ppm for a terminal methyl), and the carbon at position 3 would be in the typical alkyl region (~25 ppm) rather than at ~70 ppm.

  • vs. Ethyl 3-hydroxyhexanoate: The carbon at C3 would be slightly more shielded (upfield) compared to the acetylated compound, appearing around 65-68 ppm.[3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it dissolves the ester and its residual proton signal at 7.26 ppm does not typically interfere with key signals.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups, particularly the two distinct ester carbonyls in this compound.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
C-H (sp³) stretch2850-3000Strong, sharpAliphatic C-H bonds in the ethyl and hexanoyl chains.
C=O (Ester) stretch~1740Very Strong, sharpTwo overlapping ester carbonyl groups. Aliphatic esters typically absorb in the 1735-1750 cm⁻¹ range.[9][10]
C-O stretch1000-1300Strong, broadTwo distinct C-O single bond stretches from the ester linkages.[10]

Comparative Analysis:

  • vs. Ethyl 6-acetoxyhexanoate: The IR spectrum would be nearly identical, as both molecules contain two ester functional groups and an aliphatic chain. This highlights the limitation of IR spectroscopy for distinguishing positional isomers.

  • vs. Ethyl 3-hydroxyhexanoate: This is where IR provides critical comparative data. The spectrum of Ethyl 3-hydroxyhexanoate would show a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch from the alcohol group.[11] It would also only show one C=O stretch around 1735 cm⁻¹.

cluster_workflow Spectroscopic Workflow Start Purified Sample IR IR Spectroscopy Start->IR Check Functional Groups (Presence of 2x C=O, Absence of -OH) NMR 1H & 13C NMR IR->NMR Confirm Connectivity & Isomer Identity MS Mass Spectrometry NMR->MS Confirm Molecular Weight & Fragmentation Structure Confirmed Structure: This compound MS->Structure

Caption: A self-validating workflow for structure confirmation.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Mass Spectrometry (MS) – Corroborating Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural clues through analysis of its fragmentation pattern under electron ionization (EI).

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of C10H18O4.[12] This peak may be weak or absent in EI-MS.

  • Key Fragments:

    • m/z = 157: Loss of the ethoxy group (-OC₂H₅, 45 Da) from the ethyl ester.

    • m/z = 143: Loss of the acetoxy group (-OOCCH₃, 59 Da).

    • m/z = 115: McLafferty rearrangement of the hexanoate chain, followed by loss of acetic acid.

    • m/z = 88: A characteristic fragment for ethyl esters resulting from a McLafferty rearrangement, though it might be less prominent due to other favorable fragmentation pathways.[13][14]

    • m/z = 43: A strong peak corresponding to the acetyl cation [CH₃CO]⁺.

Comparative Analysis:

  • vs. Ethyl 6-acetoxyhexanoate: While the molecular ion peak will be the same (m/z = 202), the fragmentation pattern will differ. For example, fragments indicating cleavage adjacent to the C6 position would be more prominent.

  • vs. Ethyl 3-hydroxyhexanoate: The molecular ion would be at m/z = 160.[2] Key fragments would include the loss of water (m/z = 142) and the loss of the ethoxy group (m/z = 115).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C).

  • MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV). The mass analyzer scans a range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the parent peak and characteristic fragment ions to confirm the structure.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous structural confirmation of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS. While IR spectroscopy confirms the presence of the necessary functional groups and the absence of others (like -OH), and mass spectrometry verifies the molecular weight, it is NMR spectroscopy that provides the definitive evidence of connectivity, allowing for confident differentiation from its positional isomer, Ethyl 6-acetoxyhexanoate. This integrated analytical approach represents a cornerstone of quality control and research in chemical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89464, this compound. Available at: [Link]

  • Christie, W.W. (n.d.). Mass Spectra of Fatty Acid Ethyl Esters. The AOCS Lipid Library. Available at: [Link]

  • The Good Scents Company (n.d.). This compound. Available at: [Link]

  • SpectraBase (n.d.). Ethyl 3-hydroxyhexanoate. John Wiley & Sons, Inc. Available at: [Link]

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 113640, Ethyl 6-acetoxyhexanoate. Available at: [Link]

  • Smith, C. J., et al. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education. Available at: [Link]

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  • SpectraBase (n.d.). Ethyl hexanoate. John Wiley & Sons, Inc. Available at: [Link]

  • ResearchGate (n.d.). Infrared spectroscopic analysis of a series of blends of poly(lactic acid) and poly(3-hydroxybutyrate- co-3-hydroxyhexanoate). Available at: [Link]

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  • ResearchGate (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters. Available at: [Link]

  • NIST (n.d.). Hexanoic acid, ethyl ester. WebBook. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • SpectraBase (n.d.). Ethyl 3-hydroxyhexanoate Spectra. John Wiley & Sons, Inc. Available at: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

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  • A-level Chemistry (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Available at: [Link]

  • Journal of Materials and Environmental Science (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction. Available at: [Link]

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  • ACS Publications (2021). Effect of the 3-Hydroxyhexanoate Content on Melt-Isothermal Crystallization Behavior of Microbial Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Ethyl 3-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fragrance chemistry, the purity of synthetic compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of Ethyl 3-acetoxyhexanoate, a key fragrance and flavor compound known for its fruity, green aroma. Beyond a mere listing of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to quality control. We will explore the common synthetic routes, predict potential impurities, and detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy in its purity determination. Furthermore, a comparative analysis with alternative "fruity green" esters is presented to provide a broader context for its application and quality assessment.

Synthesis and the Genesis of Impurities

A thorough understanding of the synthetic pathway is critical to anticipating potential impurities. The synthesis of this compound is typically a two-step process:

  • Formation of the Precursor, Ethyl 3-hydroxyhexanoate: This is often achieved via a Reformatsky reaction , where ethyl bromoacetate reacts with butanal in the presence of zinc metal. This reaction forms a zinc enolate that adds to the carbonyl group of the aldehyde, yielding the β-hydroxy ester after acidic workup.

  • Acetylation of Ethyl 3-hydroxyhexanoate: The hydroxyl group of the precursor is then acetylated, commonly using acetic anhydride with a catalytic amount of acid or base, or by reaction with acetyl chloride.

This synthetic route informs the likely impurity profile of the final product.

Potential Impurities in Synthetic this compound:

  • Unreacted Starting Materials:

    • Ethyl 3-hydroxyhexanoate (precursor)

    • Acetic anhydride or acetyl chloride (acetylation agent)

    • Butanal and ethyl bromoacetate (from the Reformatsky reaction)

  • By-products of the Reformatsky Reaction:

    • Products of self-condensation of butanal.

    • Reformatsky reagent hydrolysis products.

  • By-products of Acetylation:

    • Diacetylated by-products (if other hydroxyl groups are present).

    • Acetic acid (if acetic anhydride is used).

  • Degradation Products:

    • Hydrolysis of the ester linkages to form Ethyl 3-hydroxyhexanoate, acetic acid, and ethanol.

Comparative Analysis of Purity Assessment Methodologies

A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. Each technique offers unique insights into the sample's composition.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like esters, providing both quantitative and qualitative information.

Expertise & Experience: The choice of a non-polar or mid-polar capillary column is crucial. A non-polar column, such as one with a dimethylpolysiloxane stationary phase, separates compounds primarily based on their boiling points, which is effective for the expected range of impurities. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

Trustworthiness: A well-calibrated GC-MS system with an appropriate internal standard allows for precise and accurate quantification of the main component and any impurities. The high resolution of modern capillary GC columns ensures the separation of closely related compounds.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as ethyl acetate or dichloromethane, containing a known concentration of an internal standard (e.g., ethyl heptadecanoate).

  • GC-MS Parameters:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area. For more accurate quantification, use the internal standard method.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Vial GC Vial Sample->Vial Solvent Solvent + Internal Standard Solvent->Vial Injector Injector (250°C) Vial->Injector Column GC Column (Temperature Programmed) Injector->Column MS Mass Spectrometer (EI, m/z 40-400) Column->MS Chromatogram Total Ion Chromatogram MS->Chromatogram Library Mass Spectral Library (NIST) Chromatogram->Library Peak Identification Report Purity Report Library->Report Quantification

Caption: Workflow for GC-MS Purity Assessment.

High-Performance Liquid Chromatography (HPLC): A Complementary Technique

While GC-MS is ideal for volatile compounds, HPLC with UV detection can be a valuable tool for detecting less volatile impurities or for orthogonal verification of purity.

Expertise & Experience: Since this compound lacks a strong chromophore, UV detection is performed at a low wavelength (around 210 nm) where the ester carbonyl group absorbs. A reversed-phase C18 column is typically used with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. This allows for the separation of compounds based on their polarity.

Trustworthiness: HPLC provides a complementary separation mechanism to GC, which is crucial for detecting impurities that might co-elute with the main peak in a GC analysis. Method validation according to ICH guidelines (linearity, accuracy, precision, etc.) ensures the reliability of the results.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase (e.g., 50:50 water:acetonitrile).

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak.

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Vial HPLC Vial Sample->Vial MobilePhase Mobile Phase MobilePhase->Vial Injector Autosampler Vial->Injector Column C18 Column (30°C) Injector->Column Pump HPLC Pump (Gradient) Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram HPLC Chromatogram Detector->Chromatogram Report Purity Report Chromatogram->Report Peak Integration & Quantification

Caption: Workflow for HPLC-UV Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the synthesized this compound and for identifying and quantifying impurities without the need for reference standards of those impurities (qNMR).

Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum indicates the number of unique carbon atoms. For this compound, specific chemical shifts and coupling patterns are expected. For instance, the proton on the carbon bearing the acetoxy group will appear as a multiplet deshielded by the two oxygen atoms.

Trustworthiness: NMR is a primary analytical method. Quantitative NMR (qNMR) using a certified internal standard allows for highly accurate purity determination. The non-destructive nature of NMR allows for sample recovery.

  • ¹H NMR (in CDCl₃):

    • Triplet around 0.9 ppm (3H, -CH₂CH₃)

    • Sextet around 1.3 ppm (2H, -CH₂CH₂CH₃)

    • Multiplet around 1.6 ppm (2H, -CH(OAc)CH₂CH₂CH₃)

    • Singlet around 2.0 ppm (3H, -OC(O)CH₃)

    • Quartet around 4.1 ppm (2H, -OCH₂CH₃)

    • Multiplet around 5.0 ppm (1H, -CH(OAc)-)

  • ¹³C NMR (in CDCl₃):

    • Signals for the ethyl and hexanoyl chains, the ester carbonyls, and the carbon bearing the acetoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is a rapid and simple technique to confirm the presence of the key functional groups in this compound and to detect certain impurities.

Expertise & Experience: The presence of two distinct carbonyl stretching bands is a key diagnostic feature. The ester carbonyl of the ethyl ester group and the ester carbonyl of the acetate group will have slightly different vibrational frequencies. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a strong indicator of the complete conversion of the precursor, Ethyl 3-hydroxyhexanoate.[1]

Trustworthiness: While not typically used for precise quantification of low-level impurities, FT-IR is an excellent tool for monitoring the progress of the acetylation reaction in real-time and for a quick identity check of the final product.[2]

  • ~1740 cm⁻¹: C=O stretch (ester)

  • ~1240 cm⁻¹ & ~1050 cm⁻¹: C-O stretch (ester)

  • ~2800-3000 cm⁻¹: C-H stretch (alkane)

Comparison with Alternative "Fruity Green" Esters

To provide context for the quality assessment of this compound, it is useful to compare it with other commercially available esters that exhibit a similar "fruity green" aroma profile.

FeatureThis compoundEthyl (E)-2-hexenoatecis-3-Hexenyl acetate
Odor Profile Fruity, green, with good bodyFruity, green, slightly waxyIntense green, fruity, sharp
Typical Purity (GC) >98%>98%>95-98%
Common Impurities Ethyl 3-hydroxyhexanoate, acetic acidGeometric isomer (Z-isomer), starting aldehydes/alcoholsGeometric isomer (trans-isomer), cis-3-hexenol, acetic acid
Primary Analytical Method GC-MSGC-MSGC-MS
Key GC Separation Challenge Separation from the precursor alcoholSeparation of E/Z isomersSeparation of cis/trans isomers

Expertise & Experience: The choice of a specific "fruity green" ester often depends on the desired nuance and tenacity in the final fragrance or flavor formulation. For instance, cis-3-Hexenyl acetate provides a very sharp, fresh-cut grass note, while this compound offers a smoother, more rounded fruity character. The analytical challenges for each are also distinct; for the unsaturated esters, the primary concern is often the separation and quantification of geometric isomers, which may have very similar boiling points and mass spectra.

Conclusion: A Holistic Approach to Purity Assurance

The purity assessment of synthetic this compound requires a comprehensive and logical application of multiple analytical techniques. While GC-MS serves as the primary tool for both identification and quantification of the main component and its volatile impurities, HPLC provides a valuable orthogonal separation method. NMR spectroscopy offers unambiguous structural confirmation and a powerful means for quantitative analysis, and FT-IR allows for rapid confirmation of functional groups and reaction completion.

By understanding the synthetic pathway and potential impurities, and by employing a suite of validated analytical methods, researchers and quality control scientists can ensure the high purity and consistent quality of this compound for its intended applications in the flavor, fragrance, and pharmaceutical industries. This multi-technique, knowledge-based approach embodies the principles of scientific integrity and provides a self-validating system for quality assurance.

References

  • Organic Syntheses. O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. 2021. Available from: [Link]

  • Mettler Toledo. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis. 2023. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Reformatsky reaction. Available from: [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Available from: [Link]

  • The Good Scents Company. cis-3-hexen-1-yl acetate. Available from: [Link]

  • The Good Scents Company. ethyl (E)-2-hexenoate. Available from: [Link]

  • The Good Scents Company. ethyl (Z)-3-hexenoate. Available from: [Link]

  • Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. 2021. Available from: [Link]

  • YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. 2023. Available from: [Link]

  • Chemistry LibreTexts. Interpreting Proton NMR Spectra. 2023. Available from: [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. 2023. Available from: [Link]

  • PubMed Central (PMC). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Institutes of Health. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Ethyl 3-Acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The seemingly subtle difference between enantiomers can manifest as a profound divergence in pharmacological activity, with one enantiomer offering the desired therapeutic effect while the other may be inactive or, in some cases, induce adverse effects. Ethyl 3-acetoxyhexanoate, a valuable chiral building block, is no exception. Its utility in the synthesis of complex molecules necessitates rigorous control and accurate measurement of its enantiomeric excess (ee).

This guide, departing from rigid templates, offers an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

A Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess for a chiral molecule like this compound primarily relies on three powerful analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used method that separates enantiomers based on their differential interactions with a chiral stationary phase.

  • Chiral Gas Chromatography (GC): A high-resolution technique particularly suited for volatile and thermally stable compounds, employing a chiral stationary phase to effect separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful spectroscopic method that allows for the discrimination of enantiomers in solution through the formation of transient diastereomeric complexes.

Each of these techniques offers a unique set of advantages and limitations. The choice of the most appropriate method is contingent upon a variety of factors, including the specific requirements of the analysis (e.g., speed, sensitivity, and resolution), the nature of the sample matrix, and the available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the enantioselective analysis of a vast array of chiral compounds.[1][2] Its strength lies in the diversity of available chiral stationary phases (CSPs), which allows for the fine-tuning of separation conditions to suit the analyte of interest.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] For polysaccharide-based CSPs, such as those derived from cellulose or amylose, the mechanism of chiral recognition is multifaceted, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1] The enantiomer that forms the more stable complex with the CSP will have a longer retention time, thus enabling their separation.

Experimental Protocol: Chiral HPLC of a Structural Analog

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., n-Hexane:IPA 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Data (Illustrative for a close analog):

ParameterExpected Value
Chiral Stationary PhaseChiralpak® AD-H
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 9.8 min
Resolution (Rs)> 1.5

Note: The retention times are illustrative and will need to be confirmed experimentally for this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject equilibrate Equilibrate Column equilibrate->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which leads to distinguishable signals for the two enantiomers.

The Principle of Chiral Recognition in NMR

The addition of a chiral solvating agent (CSA) to a solution of a racemic analyte leads to the formation of transient diastereomeric complexes through non-covalent interactions. [5]These complexes are in rapid exchange with the free analyte molecules. The different spatial arrangements of the two diastereomeric complexes result in slightly different magnetic environments for the corresponding nuclei of the enantiomers. This difference in the magnetic environment manifests as a splitting of the NMR signals, allowing for the quantification of each enantiomer. [6]

Experimental Protocol: NMR with a Chiral Solvating Agent

Instrumentation and Consumables:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a similar chiral alcohol.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the CSA (e.g., TFAE) to the NMR tube.

    • Gently mix the solution to ensure homogeneity.

Step-by-Step Methodology:

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the analyte alone to identify a well-resolved proton signal, preferably a singlet or a doublet, that is likely to be sensitive to the chiral environment. The methyl protons of the acetyl group or the methine proton at the chiral center are good candidates.

  • Addition of CSA: Add the CSA to the NMR tube and re-acquire the ¹H NMR spectrum.

  • Signal Splitting: Observe the splitting of the chosen proton signal into two distinct signals, corresponding to the two enantiomers.

  • Enantiomeric Excess Calculation: The enantiomeric excess is determined by integrating the two separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers. % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal.

Expected Data:

ParameterExpected Observation
Analyte Signal (without CSA)Single peak for a specific proton
Analyte Signal (with CSA)Splitting of the signal into two peaks
Chemical Shift Difference (Δδ)Typically in the range of 0.01 - 0.1 ppm
Integration RatioProportional to the enantiomeric ratio

Workflow for NMR Analysis with CSA

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Sample in CDCl3 add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire identify Identify Split Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Comparison of Methods

FeatureChiral HPLCChiral GCNMR with CSA
Principle Differential interaction with a chiral stationary phaseFormation of diastereomeric inclusion complexes with a chiral stationary phaseFormation of transient diastereomeric complexes in solution
Resolution Good to excellentExcellentModerate
Sensitivity High (UV, MS detection)Very high (FID, MS detection)Lower, requires higher sample concentration
Sample Throughput ModerateHighHigh
Sample Volatility Not a strict requirementRequiredNot required
Method Development Can be time-consuming (column and mobile phase screening)Relatively straightforward for suitable analytesRelatively simple, involves screening of CSAs
Instrumentation Cost Moderate to highModerateHigh
Self-Validation Requires enantiomerically pure standards for peak assignmentRequires enantiomerically pure standards for peak assignmentCan be self-validating if signals are well-resolved
Key Advantage Broad applicabilityHigh resolution for volatile compoundsNon-separative, rapid analysis
Key Limitation Method development can be complexLimited to volatile and thermally stable compoundsLower sensitivity, potential for peak overlap

Conclusion: A Scientifically-Informed Choice

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy with chiral solvating agents.

  • Chiral GC is likely the most robust and high-resolution method for this particular analyte, given its volatility.

  • NMR with a CSA provides a rapid and non-separative approach, which is particularly useful for high-throughput screening or for a quick assessment of enantiomeric purity.

The ultimate choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired level of precision and accuracy. It is always recommended to validate the chosen method according to established guidelines to ensure the trustworthiness of the results. [7]This comparative guide provides the foundational knowledge and practical protocols to empower researchers and scientists to make an informed decision and confidently determine the enantiomeric excess of this compound, a critical parameter in the pursuit of stereochemically pure and effective molecules.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. (2023-01-10).
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Li, Z., et al. (2007).
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
  • Chiral HPLC for efficient resolution of enantiomers.
  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. (n.d.).
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. (2021-09-09).
  • Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. (2024-10-07).
  • Recent Development: Enantio Selective Eextraction in Chiral Separ
  • Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA - NIMS. (n.d.).
  • BenchChem. (2025).
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiral α‐Amino Acid‐Based NMR Solv
  • The Chromatographic Resolution of Chiral Lipids. AOCS. (n.d.).
  • This journal is © the Partner Organisations 2019. Royal Society of Chemistry. (2019).
  • Contemporary Analysis of Chiral Molecules.
  • Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI. (n.d.).
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
  • NMR Chiral solvating agents.
  • Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-acetoxyhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. Handling any chemical, regardless of its perceived hazard level, requires a meticulous and informed approach. This guide provides essential, in-depth technical information on the proper selection and use of Personal Protective Equipment (PPE) when working with Ethyl 3-acetoxyhexanoate (CAS No. 21188-61-4). Our focus is not merely on following a checklist, but on understanding the causality behind each safety measure, ensuring a self-validating system of protection in your laboratory.

Hazard Assessment: The "Why" Behind the PPE

Understanding the specific risks associated with a substance is the critical first step in defining the necessary protective measures. This compound is a colorless to pale yellow liquid used in the flavors and fragrances industry.[1]

Key Hazard Profile:

  • GHS Classification: A comprehensive review of data submitted to the European Chemicals Agency (ECHA) reveals that this compound is reported as not meeting the criteria for hazard classification in the vast majority of notifications (89 out of 90).[2] This suggests a low level of acute toxicity.

  • Flammability: The substance has a flash point reported as greater than 100°C (>212°F).[1] According to the Occupational Safety and Health Administration (OSHA), this classifies it as a Category 4 flammable liquid, the least hazardous category, if it is heated to within 16.7°C (30°F) of its flashpoint during use.[3][4] While not highly flammable at ambient temperatures, it is a combustible liquid, and ignition sources should be controlled, especially during heating.

  • Irritation Potential: While not classified as a skin or eye irritant under GHS, Safety Data Sheets for structurally similar esters recommend immediate rinsing of eyes and washing of skin following contact.[5] Prolonged or repeated exposure could lead to mild irritation. Furthermore, thermal decomposition can lead to the release of irritating gases and vapors.[5]

The core principle guiding our PPE selection is not just the formal hazard classification, but the potential for exposure. Even a low-hazard substance can pose a risk if handled improperly. Therefore, we adopt a risk-based approach to build a robust defense against splashes, incidental contact, and inhalation of vapors.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a standard level of PPE is required for handling this compound in a laboratory setting. The level of protection can be scaled based on the quantity and specific procedure being performed.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes. OSHA standard 29 CFR 1910.133 mandates eye protection when workers are exposed to chemical hazards.[6]

  • Minimum Requirement (Low Volume/Incidental Contact): ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Standard Handling (Most Benchtop Procedures): Chemical splash goggles that provide a tight seal around the eyes are required.[6][7] This is the standard for preventing splashes from reaching the eye from any angle.

  • High-Risk Operations (Large Volumes >1L, Splash Potential): When handling larger quantities or performing operations with a high risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The goggles provide the primary seal, while the face shield protects the rest of the face.

Skin and Body Protection

Preventing skin contact is crucial to avoid potential long-term irritation and sensitization.

  • Hand Protection: The choice of glove material is critical. While standard nitrile gloves may suffice for incidental contact due to their good splash resistance, they are not recommended for prolonged contact with esters.

    • Recommended for Incidental Contact: Nitrile gloves. Inspect gloves before each use and remove and replace them immediately if they are contaminated, torn, or punctured.

    • Recommended for Prolonged Contact/Immersion: Butyl rubber gloves offer superior resistance to esters.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant laboratory coat is mandatory to protect skin and personal clothing from splashes. For larger-scale operations, a chemical-resistant apron made of materials like polyethylene can provide an additional layer of protection over the lab coat.[8] Ensure the lab coat is fully buttoned and sleeves are not rolled up.

Respiratory Protection

Under normal laboratory conditions, respiratory protection is not required when handling this compound.

  • Causality: The key to avoiding respiratory protection is the use of proper engineering controls. All procedures involving this chemical should be performed within a certified chemical fume hood to ensure adequate ventilation.[5][9]

  • When is Respiratory Protection Necessary?: In the event of a large spill outside of a fume hood, or if engineering controls are not available or fail, respiratory protection would be required. In such a scenario, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge would be necessary.[10][11] All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and fit testing, as mandated by OSHA.

Operational Protocols: From Selection to Disposal

A robust safety plan extends beyond simply having the right PPE; it includes the procedures for its use and disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Define Task (e.g., Weighing, Transfer, Reaction) q_ventilation Working in a Certified Fume Hood? start->q_ventilation q_volume Volume > 1L or High Splash Potential? ppe_standard Standard PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves q_volume->ppe_standard No Proceed with Standard PPE ppe_enhanced Enhanced PPE: - Goggles + Face Shield - Lab Coat + Chem-Apron - Butyl Rubber Gloves q_volume->ppe_enhanced Yes q_ventilation->ppe_standard Yes stop_work STOP WORK Consult EHS (Respirator may be needed) q_ventilation->stop_work No ppe_standard->q_volume

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Ethyl 3-acetoxyhexanoate
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Reactant of Route 2
Ethyl 3-acetoxyhexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.